Deferasirox (Fe3+ chelate)
Description
BenchChem offers high-quality Deferasirox (Fe3+ chelate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deferasirox (Fe3+ chelate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4.Fe/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h1-12,25-26H,(H,27,28);/q;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQALTGEPFNCIY-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FeN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Iron (Fe3+) Chelation by Deferasirox: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferasirox is an orally active, high-affinity iron chelator pivotal in the management of chronic iron overload. Its therapeutic efficacy is rooted in its specific and efficient binding to ferric iron (Fe3+), facilitating its excretion and thereby mitigating iron-induced organ toxicity. This technical guide provides a comprehensive examination of the core mechanism of Fe3+ chelation by Deferasirox, detailing the stoichiometry, thermodynamics, and kinetics of the Deferasirox-iron complex. Furthermore, it elucidates the cellular and molecular consequences of this chelation, including the modulation of key signaling pathways. This document synthesizes quantitative data, presents detailed experimental protocols for the characterization of this interaction, and provides visual representations of the underlying mechanisms to serve as a resource for researchers and professionals in drug development.
The Chemistry of Deferasirox-Iron Chelation
Deferasirox, with the chemical name 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a tridentate ligand, meaning it utilizes three donor atoms to bind to a single metal ion. This structural feature is fundamental to its high affinity and selectivity for ferric iron (Fe3+).
The chelation process results in the formation of a highly stable 2:1 complex, where two molecules of Deferasirox coordinate with one Fe3+ ion. This stoichiometry satisfies the preferred six-coordinate octahedral geometry of the ferric ion. The binding occurs through the hydroxyl groups of the two phenyl rings and a nitrogen atom from the triazole ring of each Deferasirox molecule. This specific coordination chemistry leads to a very high binding affinity for Fe3+. The resulting Deferasirox-iron complex is a stable, neutral species that is primarily eliminated from the body via biliary excretion.[1][2]
A critical aspect of Deferasirox's design is its significantly lower affinity for other biologically important divalent cations like zinc (Zn2+) and copper (Cu2+), which minimizes the disruption of the homeostasis of these essential metals.[1]
Quantitative Data on Deferasirox-Fe3+ Interaction
The stability and affinity of the Deferasirox-Fe3+ complex have been quantified using various experimental techniques. The following tables summarize the key quantitative data.
| Parameter | Value | Method | Reference |
| Thermodynamic Stability Constants (logβ) | |||
| [Fe(Hdeferasirox)₂]⁺ | 21.08 | Spectrophotometric EDTA competition | [3] |
| [Fe(deferasirox)₂]⁻ | 20.45 | Potentiometric titration | [3] |
| Overall Stability Constant (log β) | 36.9 | Not specified | [2] |
| Conditional Stability Constant (log K) | |||
| at physiological pH 7.4 | >18 | Calculated | [3] |
| Kinetic Parameters | |||
| Solvolytic Dissociation Rate (k_d) of Fe(III)-DFX complex | (2.7 ± 0.3) × 10⁻⁴ s⁻¹ (at 298 K, pH 7.4) | Capillary Electrophoresis | [1] |
| Half-life of Fe(III)-DFX complex | 43.3 minutes | Calculated from k_d | [1] |
Table 1: Thermodynamic and Kinetic Data for the Deferasirox-Fe3+ Complex.
| Metal Ion | Stoichiometry (Deferasirox:Ion) | Relative Affinity |
| Fe3+ | 2:1 | Very High |
| Zn2+ | 1:1 (in some conditions) | Very Low |
| Cu2+ | 1:1 | Very Low |
| Al3+ | Can also be chelated | Lower than Fe3+ |
| Ga3+ | Can also be chelated | Lower than Fe3+ |
Table 2: Stoichiometry and Selectivity of Deferasirox for Different Metal Ions.[1]
Experimental Protocols for Characterizing Deferasirox-Iron Interaction
UV-Vis Spectrophotometric Titration for Stoichiometry Determination (Job's Plot)
This method is used to determine the stoichiometry of the Deferasirox-Fe3+ complex by continuous variation.
Materials:
-
Deferasirox stock solution (e.g., 1 mM in a suitable solvent like DMSO or methanol).
-
FeCl₃ stock solution (e.g., 1 mM in 0.01 M HCl to prevent hydrolysis).
-
Buffer solution (e.g., acetate buffer for acidic pH or Tris buffer for physiological pH).
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of solutions with a constant total concentration of Deferasirox and Fe3+ but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of Deferasirox ranges from 0.1 to 0.9.
-
For each solution, mix the appropriate volumes of the Deferasirox and FeCl₃ stock solutions and dilute to the final volume with the chosen buffer.
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the Deferasirox-Fe3+ complex. This can be determined by scanning a solution of the complex over a range of wavelengths (e.g., 300-700 nm).
-
Plot the absorbance values against the mole fraction of Deferasirox.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 2:1 complex, the maximum will be at a mole fraction of Deferasirox of approximately 0.67.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration can be used to determine the stability constants of the Deferasirox-Fe3+ complex by measuring the change in potential as a titrant is added.
Materials:
-
Deferasirox solution of known concentration.
-
Standardized Fe(III) solution (e.g., FeCl₃).
-
Standardized strong base solution (e.g., NaOH, carbonate-free).
-
Potentiometer with a combined pH electrode or a specific ion electrode.
-
Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any Fe(II) that might be present.
-
Constant temperature water bath.
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of the Deferasirox solution and a known amount of the Fe(III) solution.
-
Bubble the inert gas through the solution to remove dissolved oxygen.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
After each addition, allow the potential to stabilize and record the pH reading.
-
Continue the titration past the equivalence point.
-
Plot the pH as a function of the volume of NaOH added.
-
The titration data can be analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of Deferasirox and the stability constants of the Fe(III) complexes.
X-ray Crystallography for Structural Elucidation
This technique provides the precise three-dimensional structure of the Deferasirox-Fe3+ complex.
Procedure (General Outline):
-
Synthesis and Purification of the Complex: The Deferasirox-Fe3+ complex is synthesized, typically by mixing stoichiometric amounts of Deferasirox and a ferric salt in a suitable solvent. The resulting complex is then purified, for example, by recrystallization.
-
Crystal Growth: Single crystals of the complex suitable for X-ray diffraction are grown. This is a critical and often challenging step. Common methods include:
-
Slow Evaporation: A saturated solution of the complex is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated complex solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of vapor from the drop to the reservoir concentrates the complex, inducing crystallization.
-
Solvent/Anti-solvent Diffusion: An "anti-solvent" in which the complex is insoluble is slowly introduced into a solution of the complex, causing it to crystallize.
-
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structure is refined to obtain a final, accurate model of the Deferasirox-Fe3+ complex.
Cellular Mechanisms and Signaling Pathways
Deferasirox's interaction with iron extends beyond simple chelation, influencing various cellular processes and signaling pathways.
Impact on Cellular Iron Metabolism
By chelating intracellular iron, Deferasirox effectively depletes the labile iron pool. This has downstream effects on iron-regulating proteins. For instance, treatment with Deferasirox has been shown to increase the expression of transferrin receptor 1 (TfR1), a protein responsible for iron uptake, and decrease the expression of ferroportin, the only known cellular iron exporter.[4] This reflects the cell's attempt to compensate for the perceived iron deficiency.
Modulation of Signaling Pathways
Deferasirox has been demonstrated to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This inhibition appears to be independent of its iron-chelating activity in some contexts, suggesting a more direct interaction with components of the pathway.[5] By inhibiting NF-κB, Deferasirox can reduce the expression of pro-inflammatory cytokines and may contribute to the hematopoietic improvements observed in some patients with myelodysplastic syndromes.[4][6]
The mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and survival, is also modulated by Deferasirox.[6] Studies have shown that Deferasirox can downregulate the phosphorylation of key components of the mTOR pathway, such as p-mTOR.[4] This effect may be mediated by the upregulation of REDD1 (Regulated in Development and DNA Damage Response 1), a known inhibitor of mTOR signaling.[7] The inhibition of the mTOR pathway likely contributes to the anti-proliferative effects of Deferasirox observed in some cancer cell lines.
Experimental Workflow for Investigating Deferasirox's Mechanism
A comprehensive investigation into the mechanism of Deferasirox would involve a multi-faceted approach, integrating biophysical, biochemical, and cellular assays.
Conclusion
The chelation of ferric iron by Deferasirox is a well-defined process characterized by a 2:1 stoichiometry, high stability, and remarkable selectivity. This efficient iron binding is the cornerstone of its clinical utility in treating iron overload. Beyond its primary chelating function, Deferasirox exerts significant effects on cellular iron metabolism and modulates key signaling pathways, including NF-κB and mTOR, which may contribute to its broader therapeutic effects. The experimental protocols and quantitative data presented in this guide offer a robust framework for further research and development in the field of iron chelation therapy. A thorough understanding of these core mechanisms is essential for optimizing current therapeutic strategies and for the rational design of next-generation iron chelators.
References
- 1. EP2509423A1 - Processes for the preparation of deferasirox, and deferasirox polymorphs - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unica.it [iris.unica.it]
An In-depth Technical Guide to the Biochemical and Physical Properties of the Deferasirox-Iron Complex
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deferasirox (DFX) is a first-line, orally active iron chelator utilized in the management of chronic iron overload resulting from blood transfusions. Its therapeutic efficacy is intrinsically linked to its ability to form a stable complex with ferric iron (Fe³⁺), facilitating its subsequent elimination from the body. A thorough understanding of the biochemical and physical characteristics of this Deferasirox-iron complex is paramount for optimizing chelation therapy, anticipating biological interactions, and guiding the development of next-generation chelating agents. This guide provides a detailed examination of the complex's formation, stability, physicochemical properties, and its impact on cellular iron metabolism, supported by quantitative data, experimental methodologies, and pathway visualizations.
Biochemical Properties
Chelation Mechanism and Stoichiometry
Deferasirox is an N-substituted bis-hydroxyphenyl-triazole, functioning as a tridentate ligand.[1] This structure optimally arranges three donor atoms (two oxygens from the hydroxyl groups and one nitrogen from the triazole ring) to coordinate with a single iron atom. The chelation process involves two molecules of Deferasirox binding to one ferric iron (Fe³⁺) ion, forming a stable, hexacoordinate octohedral complex.[2][3] This 2:1 stoichiometry is consistently observed at physiological pH.[3][4] The primary target of Deferasirox is the cytosolic labile iron pool, a transient and redox-active form of intracellular iron.[5]
Stability and Affinity
The Deferasirox-iron (Fe-[DFX]₂) complex exhibits exceptionally high thermodynamic stability. This high affinity for Fe³⁺ is crucial for its ability to effectively mobilize iron from tissues and plasma. In contrast, its affinity for ferrous iron (Fe²⁺) is significantly lower, which is a key selectivity feature.[1] The stability of the complex ensures that iron remains tightly bound until its excretion, minimizing the potential for redox cycling and the generation of reactive oxygen species (ROS) that unbound iron can catalyze.[6]
Biological Fate and Metabolic Impact
Once formed, the Fe-[DFX]₂ complex is a lipophilic molecule that is primarily eliminated from the body via biliary excretion into the feces.[7][8] This pathway accounts for over 90% of the drug and complex elimination.[8]
Biochemically, Deferasirox influences cellular iron homeostasis beyond simple chelation:
-
Ferroportin Regulation: Deferasirox can lead to a decrease in the levels of ferroportin, the primary iron export protein, thereby trapping iron within cells for chelation.[9] It has also been suggested that Deferasirox can increase levels of hepcidin, the main regulator of ferroportin, leading to ferroportin degradation.[5]
-
Transferrin Receptor 1 (TFR1): Treatment with Deferasirox has been shown to increase the cellular levels of TFR1, which is the main receptor for iron uptake.[9] This is a cellular response to the induced iron-deficient state.
-
Signaling Pathways: Deferasirox has been observed to upregulate N-myc downstream-regulated gene 1 (NDRG1) and downregulate pathways such as p-mTOR and c-myc, which are involved in cell proliferation and growth.[9]
Physical and Chemical Properties
The formation of the iron complex significantly alters the physicochemical properties of the parent Deferasirox molecule. The Fe-[DFX]₂ complex has a higher molecular weight and is more lipophilic than the free drug.[2][3]
Solubility
Deferasirox itself has low water solubility. The resulting Fe-[DFX]₂ complex possesses even lower water solubility, a property that favors its hepatobiliary clearance route over renal excretion.[2]
Spectral Properties
Deferasirox and its iron complex have distinct absorption spectra in the ultraviolet-visible (UV-Vis) range. Unbound Deferasirox in solution exhibits a characteristic absorption maximum (λmax). Upon chelation with iron, a noticeable shift in the absorption spectrum occurs, which can be used to monitor the complex formation.[10][11] In ethanol, Deferasirox has a λmax around 319 nm, while the Fe-[DFX]₂ complex shows a broader absorption profile.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the Deferasirox-iron complex.
Table 1: Stoichiometry and Stability Constants
| Parameter | Value | Reference |
| Stoichiometry (DFX:Fe³⁺) | 2:1 | [3][4] |
| Overall Affinity Constant (logβ₂) | 36.9 (for Fe³⁺) | [1] |
| Affinity Constant (logβ₂) | 14.0 (for Fe²⁺) | [1] |
| Cu²⁺ Complex Stability (log K) | 16.65 ± 0.1 | [13] |
Table 2: Physicochemical and Spectral Properties
| Parameter | Deferasirox (Free Drug) | Fe-[DFX]₂ Complex | Reference |
| Molecular Formula | C₂₁H₁₅N₃O₄ | C₄₂H₂₈FeN₆O₈ | [14][15] |
| Molecular Weight (approx.) | 373.4 g/mol | 796.6 g/mol (cation) | [2][14] |
| Appearance | White to slightly yellow powder | Chelated form | [15] |
| UV λmax (in 0.1M NaOH) | 319 nm | Shifted absorption spectrum | [12] |
| Excretion Pathway | Primarily Biliary/Fecal | Primarily Biliary/Fecal | [8] |
Detailed Experimental Protocols
The characterization of the Deferasirox-iron complex relies on several key analytical techniques.
UV-Vis Spectrophotometry for Complex Formation
This method is used to determine the stoichiometry of the complex and to study the kinetics of its formation.
-
Objective: To monitor the formation of the Fe-[DFX]₂ complex by observing changes in the UV-Vis absorption spectrum.
-
Materials: Deferasirox standard, FeCl₃ solution, appropriate buffer (e.g., ethanol or buffered aqueous solution), quartz cuvettes, UV-Vis spectrophotometer.
-
Protocol:
-
Prepare a stock solution of Deferasirox (e.g., 0.1 mM in ethanol).[11]
-
Prepare a stock solution of FeCl₃ of a known concentration.
-
Scan the UV-Vis spectrum of the free Deferasirox solution from 200-800 nm to determine its λmax.[12]
-
Perform spectrophotometric titrations: To a fixed concentration of Deferasirox in a cuvette, add incremental amounts of the FeCl₃ solution.
-
After each addition, allow the solution to equilibrate and then record the full UV-Vis spectrum.
-
Observe the decrease in the absorbance at the λmax of free Deferasirox and the appearance of new absorption bands corresponding to the complex.
-
Plot the change in absorbance versus the molar ratio of Fe³⁺ to Deferasirox. The inflection point of the curve indicates the stoichiometry of the complex.
-
Potentiometric Titration for Stability Constant Determination
Potentiometry is a highly accurate method for determining the stability constants of metal complexes.
-
Objective: To measure the formation constants (logβ₂) of the Fe-[DFX]₂ complex.
-
Materials: Deferasirox, standard solutions of Fe³⁺, a strong acid (e.g., HCl), a strong base (e.g., NaOH), an ionic strength adjuster (e.g., KCl), a calibrated pH electrode and meter, a thermostated reaction vessel.
-
Protocol:
-
Prepare a solution containing known concentrations of Deferasirox, Fe³⁺ ions, and a strong acid in a thermostated vessel.
-
Maintain a constant ionic strength throughout the experiment using an electrolyte like KCl.
-
Titrate the solution with a standardized strong base (NaOH), recording the pH (or millivolt) reading after each addition of the titrant.
-
The titration curve (pH vs. volume of base added) will show distinct buffer regions corresponding to the deprotonation of the ligand and the formation of the metal complex.
-
The stability constants are calculated from the titration data using specialized computer programs that solve the mass-balance equations for all species in equilibrium.
-
LC-MS/MS for Quantification in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry is a sensitive and specific method for determining the concentration of Deferasirox and its iron complex in plasma.
-
Objective: To quantify Deferasirox in human plasma, accounting for interference from the Fe-[DFX]₂ complex.
-
Materials: Human plasma samples, Deferasirox standard, internal standard (e.g., mifepristone), acetonitrile, methanol, formic acid, EDTA, ODS-C18 column, LC-MS/MS system with electrospray ionization (ESI).[16]
-
Protocol:
-
Sample Preparation: To 200 µL of human plasma, add the internal standard and precipitate proteins using acetonitrile.[16] Centrifuge to pellet the proteins.
-
Interference Mitigation: The presence of ferric ions in the sample and mobile phase can lead to the in-situ formation of the iron complex, causing underestimation of the free drug.[16] To prevent this, add a competing chelator like EDTA (e.g., 0.04 mM) to the mobile phase and sample diluent.[16]
-
Chromatographic Separation: Inject the supernatant onto an ODS-C18 column. Use a mobile phase consisting of methanol and 0.1% formic acid containing 0.04 mM EDTA (e.g., 80:20 v/v) at a flow rate of 0.5 mL/min.[16]
-
Mass Spectrometric Detection: Detect the analytes using ESI in positive ion multiple reaction monitoring (MRM) mode. Monitor the precursor-to-product ion transitions, for example, m/z 374.2 → 108.1 for Deferasirox and m/z 430.1 → 372.2 for the internal standard.[16]
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of Deferasirox in the unknown samples from this curve.
-
Mandatory Visualizations
The following diagrams illustrate key processes related to the Deferasirox-iron complex.
Caption: Workflow of Deferasirox from oral administration to iron chelation and excretion.
Caption: Impact of Deferasirox on key proteins and pathways in iron metabolism.
Caption: Logical workflow for the LC-MS/MS analysis of Deferasirox in plasma.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Management of Acute Moderate Iron Poisoning with Oral Chelation and Antioxidant Therapy: A Case Report [mdpi.com]
- 8. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Elucidating the High Affinity Copper(II) Complexation by the Iron Chelator Deferasirox Provides Therapeutic and Toxicity Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of Deferasirox in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is an orally active iron chelator used in the clinical management of chronic iron overload resulting from blood transfusions.[1] Its mechanism of action involves the formation of a stable complex with trivalent iron, which is subsequently eliminated from the body, primarily through fecal excretion.[1] Preclinical studies in various animal models have been instrumental in elucidating the pharmacodynamic properties of Deferasirox, including its efficacy in reducing iron burden in key organs, its safety profile, and its impact on various cellular signaling pathways. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Deferasirox, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.
I. Efficacy of Deferasirox in Preclinical Models of Iron Overload
Deferasirox has demonstrated significant efficacy in reducing iron levels in multiple preclinical models of iron overload. The most commonly used models are rodents, particularly mice and gerbils, in which iron overload is induced through parenteral administration of iron dextran.
Data Presentation:
Table 1: Efficacy of Deferasirox in a Gerbil Model of Iron Overload
| Treatment Group | Duration of Treatment | Cardiac Iron Content (mg) | % Reduction vs. Sham | Liver Iron Content (mg) | % Reduction vs. Sham | Reference |
| Sham-chelated | 12 weeks | 0.23 ± 0.04 | - | 43.1 ± 5.3 | - | [2] |
| Deferasirox (100 mg/kg/day, once daily) | 12 weeks | 0.19 ± 0.04 | 17.4% | 17.7 ± 4.8 | 58.9% | [2] |
| Deferasirox (100 mg/kg/day, twice daily) | 12 weeks | 0.16 ± 0.04 | 30.4% | 21.1 ± 5.3 | 51.0% | [2] |
Table 2: Efficacy of Deferasirox in a Mouse Model of Aplastic Anemia with Iron Overload
| Treatment Group | Duration of Treatment | Liver Iron Deposition (Qualitative) | Bone Marrow Iron Deposition (Qualitative) | Reference |
| Model Control | 5 weeks | Heavy | Heavy | [3] |
| Deferasirox (200 mg/kg/day) | 5 weeks | Significantly decreased | Significantly decreased | [3] |
| Deferoxamine (200 mg/kg, twice daily) | 5 weeks | Significantly decreased | Significantly decreased | [3] |
| Deferasirox + Deferoxamine | 5 weeks | Most obvious decrease | Most obvious decrease | [3] |
II. Experimental Protocols
A. Induction of Iron Overload in Gerbils
This protocol is adapted from studies investigating the efficacy of Deferasirox in reducing cardiac and hepatic iron.[2][4][5][6][7][8]
-
Animal Model: Female Mongolian gerbils (8-10 weeks old).
-
Iron Loading: Administer weekly subcutaneous injections of iron dextran at a dose of 200 mg/kg for 10 weeks.
-
Equilibration: Allow for a 2-week washout period after the final iron dextran injection before initiating chelation therapy.
-
Confirmation of Iron Overload: A subset of animals can be euthanized to measure baseline heart and liver iron concentrations to confirm iron overload.
B. Deferasirox Administration in Preclinical Models
-
Oral Administration in Gerbils: Deferasirox is mixed in peanut butter and administered orally via a syringe at the desired daily dose (e.g., 100 mg/kg).[4]
-
Oral Gavage in Mice: Deferasirox is suspended in a vehicle such as 0.5% hydroxypropylcellulose and administered via oral gavage.[9] For studies in aplastic anemia models, Deferasirox can be dissolved in distilled water and given daily via intragastric administration.[3]
C. Measurement of Tissue Iron Concentration
-
Sample Collection: Euthanize animals and harvest organs of interest (e.g., liver, heart).
-
Sample Preparation: Weigh the tissue samples and dry them to a constant weight.
-
Iron Quantification: Determine the iron concentration using inductively coupled plasma atomic emission spectrometry (ICP-AES).[5][6]
D. Western Blot Analysis of Signaling Proteins
This protocol is a general guideline for assessing protein expression levels of Nrf2 and HIF-1α.
-
Protein Extraction: Homogenize tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HIF-1α, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands can be performed using image analysis software.
III. Modulation of Signaling Pathways
Deferasirox has been shown to modulate key signaling pathways involved in cellular stress responses, including the Nrf2 and HIF-1α pathways.
A. Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Studies have shown that Deferasirox can induce the activation of the Nrf2 pathway.[10][11] This is thought to be a protective mechanism against the oxidative stress that can be induced by iron chelation.
B. HIF-1α Signaling Pathway
Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. Iron is a cofactor for the prolyl hydroxylases that target HIF-1α for degradation in normoxic conditions. By chelating iron, Deferasirox can inhibit the activity of these enzymes, leading to the stabilization and accumulation of HIF-1α.[12]
IV. Additional Preclinical Applications
Beyond iron overload, preclinical studies have explored the pharmacodynamics of Deferasirox in other therapeutic areas.
A. Neurodegenerative Diseases
In transgenic mouse models of Alzheimer's disease and tauopathy, Deferasirox treatment has been shown to reduce the levels of hyperphosphorylated tau, a key pathological hallmark of these conditions.[13]
Table 3: Effect of Deferasirox on Hyperphosphorylated Tau in a Mouse Model of Tauopathy
| Mouse Model | Treatment | AT8-positive Area (%) | % Decrease vs. Untreated | Reference |
| Tau/Tau | Untreated | 5.4 ± 2.7 | - | [13] |
| Tau/Tau | Deferasirox (1.6 mg, 3x/week) | 4.0 ± 2.6 | 25.9% | [13] |
| Tau/APP | Untreated | 4.5 ± 2.6 | - | [13] |
| Tau/APP | Deferasirox (1.6 mg, 3x/week) | 3.8 ± 3.4 | 15.6% | [13] |
B. Antifungal Activity
Deferasirox has demonstrated in vitro and in vivo activity against certain fungi, such as those causing mucormycosis.[9][14] This effect is attributed to the sequestration of iron, which is an essential nutrient for fungal growth.
Table 4: In Vivo Efficacy of Deferasirox in a Mouse Model of Mucormycosis
| Treatment Group | Survival Rate | Reference |
| Placebo | 0% | [9] |
| Deferasirox (10 mg/kg, twice daily) | Significantly improved vs. placebo | [9] |
| Deferasirox + Liposomal Amphotericin B | Synergistically improved survival | [9] |
V. Experimental Workflow for Preclinical Evaluation of Deferasirox
The following diagram illustrates a typical workflow for the preclinical pharmacodynamic assessment of Deferasirox.
Conclusion
Preclinical models have been indispensable in characterizing the pharmacodynamics of Deferasirox. These studies have not only confirmed its potent iron-chelating activity but have also shed light on its broader biological effects, including the modulation of key cellular signaling pathways and its potential in other therapeutic indications. The data and protocols summarized in this guide provide a valuable resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic applications of Deferasirox.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparison of twice-daily vs once-daily deferasirox dosing in a gerbil model of iron cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of deferasirox, deferoxamine, and combination of deferasirox and deferoxamine on an aplastic anemia mouse model complicated with iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferasirox and deferiprone remove cardiac iron in the iron-overloaded gerbil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferasirox removes cardiac iron and attenuates oxidative stress in the iron-overloaded gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term efficacy of deferasirox in preventing cardiovascular complications in the iron-overloaded gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deferasirox and deferiprone remove cardiac iron in the iron-overloaded gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant-Mediated Effects in a Gerbil Model of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The iron chelator deferasirox protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Activity of Deferasirox in Mucorales: Influences of Species and Exogenous Iron - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Non-Clinical Therapeutic Potential of Deferasirox
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferasirox (DFX), a high-affinity, orally active iron chelator, is clinically established for the management of chronic iron overload. Beyond its primary function of systemic iron reduction, a substantial body of non-clinical research has unveiled a diverse range of therapeutic activities, positioning DFX as a candidate for drug repurposing in oncology, neurodegenerative disorders, and inflammatory diseases. This technical guide synthesizes the current non-clinical evidence, detailing the multifaceted mechanisms of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the complex signaling pathways modulated by this agent.
Core Mechanism of Action: Beyond Iron Chelation
While the primary mechanism of Deferasirox involves the chelation of ferric iron (Fe³⁺) in a 2:1 ratio to form a stable complex excreted primarily via feces, its therapeutic potential in non-clinical models stems from a broader range of cellular effects.[1][2] Neoplastic cells, due to their rapid proliferation, have a heightened iron requirement, making them particularly vulnerable to iron depletion.[3][4] However, the effects of DFX extend beyond simple iron deprivation.
Key Non-Clinical Mechanisms:
-
Modulation of Signaling Pathways: Deferasirox has been shown to inhibit several critical oncogenic signaling pathways.
-
NF-κB Inhibition: DFX acts as a potent inhibitor of the NF-κB pathway in various cancer cell lines, including myelodysplastic and leukemia cells.[5] This inhibition appears to be independent of its iron chelation activity and reactive oxygen species (ROS) scavenging capabilities.[5] It has been shown to prevent the nuclear translocation of the p65 subunit, thereby suppressing NF-κB-mediated gene expression and reducing the production of inflammatory cytokines like TNF.[5][6]
-
mTOR Pathway Repression: In myeloid leukemia cells, DFX upregulates the expression of REDD1 (Regulated in development and DNA damage response 1).[7] REDD1, in turn, enhances the activity of tuberin (TSC2), leading to the downregulation of the mTOR pathway and subsequent inhibition of protein synthesis and cellular proliferation, evidenced by reduced phosphorylation of the S6 ribosomal protein.[7][8]
-
TGF-β Signaling Suppression: In preclinical models of pancreatic cancer, the anti-proliferative effect of DFX is linked to the suppression of Transforming Growth Factor-β (TGF-β) signaling.[3]
-
Pyk2/β-catenin Signaling Inhibition: In multiple myeloma, DFX induces apoptosis by inhibiting proline-rich tyrosine kinase 2 (Pyk2), a known promoter of tumor growth.[9]
-
-
Induction of Programmed Cell Death:
-
Apoptosis: DFX induces caspase-dependent apoptosis across a multitude of cancer cell lines, including pancreatic cancer, multiple myeloma, and leukemia.[9][10][11] This is evidenced by the proteolytic cleavage of Caspase-9, Caspase-3, and PARP.[9][11] The apoptotic effect is directly linked to its iron-chelating function, as iron supplementation can rescue cells from DFX-induced apoptosis.[9]
-
Ferroptosis: In acute lymphoblastic leukemia (ALL) cells, DFX has been shown to induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid-based ROS.[12] This effect is mediated through the induction of NRF2.[12] In models of ulcerative colitis, DFX alleviates symptoms by inhibiting ferroptosis in the intestinal epithelium.[13]
-
-
Cell Cycle Arrest: At lower concentrations, DFX can arrest the cell cycle. In pancreatic cancer cells, a 10 μM concentration of DFX was sufficient to cause an S-phase arrest.[3]
-
Antioxidant and Redox Modulation: Deferasirox exhibits significant antioxidant activity by reducing toxic iron species and oxidative stress.[8][14][15] It has been shown to reduce the rate of ascorbic acid oxidation in the presence of iron ions by approximately 100-fold.[14][15] It also reduces ROS production in neutrophils.[16] This antioxidant capacity is crucial in mitigating oxidative damage in various disease models.[14][17]
Non-Clinical Therapeutic Applications
Oncology
The high metabolic rate and proliferative demand of cancer cells for iron make them a prime target for iron chelation therapy.
-
Pancreatic Cancer: DFX inhibits the proliferation of human pancreatic cancer cell lines (BxPC-3, HPAF-II, and Panc 10.05) in a dose-dependent manner.[3][11] In vivo, oral administration of DFX at 160 and 200 mg/kg suppressed the growth of BxPC-3 xenograft tumors in nude mice.[3] Furthermore, DFX acts synergistically with gemcitabine, the standard chemotherapy for pancreatic cancer, to inhibit tumor growth.[4][18]
-
Leukemia: DFX demonstrates cytotoxic effects against various myeloid leukemia cell lines (K562, U937, HL-60) and fresh acute myeloid leukemia (AML) patient cells.[7] It also shows synergistic anti-proliferative effects when combined with decitabine in SKM-1, THP-1, and K-562 leukemia cell lines.[10] In acute lymphoblastic leukemia (ALL) models, DFX induces cell death through Nrf2-induced ferroptosis.[12]
-
Multiple Myeloma: DFX effectively induces apoptosis in multiple myeloma cells both in vitro and in vivo.[9] This action is mediated through the inhibition of the oncogenic Pyk2/β-catenin signaling pathway.[9] It has also been investigated for its potential to inhibit the anti-apoptotic protein Mcl-1.[19]
-
Other Cancers: Preclinical studies have also demonstrated the anti-proliferative and pro-apoptotic activity of DFX in cervical cancer, lung carcinoma, and neuroepithelioma cell lines.[20][21]
Neurodegenerative Diseases
Iron accumulation is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease (AD).
-
Alzheimer's Disease and Tauopathies: In transgenic animal models of AD and tauopathy (overexpressing mutant human APP and/or tau proteins), treatment with Deferasirox tended to decrease hyperphosphorylated tau.[22][23] The proposed mechanisms include the reduction of iron that aggregates tau or a direct binding of DFX to the tau protein, thereby inhibiting its aggregation.[22][23] However, in these specific models, DFX did not significantly improve memory or motor function.[22]
Inflammatory Diseases
The immunomodulatory and anti-inflammatory properties of DFX are being explored in models of inflammatory disease.
-
Ulcerative Colitis (UC): In a dextran sulfate sodium (DSS)-induced mouse model of UC, DFX administration significantly relieved disease symptoms, reduced levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, INF-γ), and inhibited ferroptosis.[13] Treatment also reshaped the intestinal microbiota, increasing beneficial bacteria and enhancing the production of short-chain fatty acids.[13]
Quantitative Data from Preclinical Studies
Table 1: In Vitro Anti-Proliferative and Cytotoxic Effects of Deferasirox
| Cancer Type | Cell Line(s) | Concentration Range | Key Findings | Reference(s) |
| Pancreatic Cancer | BxPC-3, HPAF-II, Panc 10.05 | 5.6 - 100 µM | IC₅₀ values: 7.3 µM (BxPC-3), 5.6 µM (HPAF-II), 6.1 µM (Panc 10.05). 10 µM induced S-phase arrest; 50-100 µM induced apoptosis. | [3][11] |
| Myeloid Leukemia | K562, U937, HL-60 | 16.9 - 172.2 µM | IC₅₀ values: 46.3 µM (K562), 16.9 µM (U937), 50 µM (HL-60). 87.6 - 172.2 µM for fresh AML cells. Induced caspase-3/7 activity. | [7] |
| Leukemia | SKM-1, THP-1, K-562 | 20 - 100 µM | Dose- and time-dependent suppression of cell viability. Synergistic effect with Decitabine. | [10] |
| Multiple Myeloma | MM.1S, U266, RPMI8226, OPM2 | Not specified | Induced cleavage of Caspase 9, Caspase 3, and PARP. Effect prevented by iron supplementation. | [9] |
| Acute Lymphoblastic Leukemia | Sup-B15, Molt-4 | 100 - 300 nM | Significant decrease in cell viability. 100 nM induced apoptosis and autophagy. | [12] |
Table 2: In Vivo Anti-Tumor Efficacy of Deferasirox
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Pancreatic Cancer | Nude mice with BxPC-3 xenografts | 160 & 200 mg/kg, oral | Suppressed tumor growth. Avg. tumor volume: 674 mm³ (control) vs. 327 mm³ (160 mg/kg) and 274 mm³ (200 mg/kg). Reduced serum ferritin. | [3] |
| Pancreatic Cancer | Nude mice with BxPC-3 xenografts | DFX + Gemcitabine | Combination treatment significantly suppressed xenograft tumor growth compared to control or single agents. | [4] |
| Cervical Cancer | Murine xenograft model | Not specified | Significantly suppressed xenograft tumor growth. Decreased ferritin and iron deposits in tumors. | [21] |
Experimental Protocols
In Vitro Cell Viability and Proliferation Assays
-
Methodology (MTS/XTT/CCK-8):
-
Cell Seeding: Plate cancer cells (e.g., BxPC-3, K562) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[11]
-
Treatment: Treat cells with varying concentrations of Deferasirox (e.g., 1-100 µM) or vehicle control (e.g., ≤0.1% DMSO) for specified time points (e.g., 24, 48, 72 hours).[10][20]
-
Reagent Addition: Add MTS, XTT, or CCK-8 reagent to each well according to the manufacturer's instructions.[11][12]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC₅₀ values using non-linear regression analysis.
-
Apoptosis Analysis
-
Methodology (Annexin V/Propidium Iodide Flow Cytometry):
-
Cell Treatment: Treat cells with Deferasirox (e.g., 50-100 µM) for 24-48 hours.[11]
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]
-
-
Methodology (Caspase Activity Assay):
-
Cell Lysis: Treat cells as described above, then lyse the cells to release cellular contents.
-
Substrate Addition: Use a commercial luminescent or colorimetric assay kit (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases.[7][11] Add the caspase substrate to the cell lysate.
-
Measurement: Measure the luminescence or absorbance signal, which is proportional to the amount of active caspase in the sample.[11]
-
In Vivo Xenograft Tumor Model
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ BxPC-3 cells) into the flank of immunocompromised mice (e.g., nude mice).[3]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer Deferasirox orally (e.g., by gavage) at specified doses (e.g., 160-200 mg/kg/day) or vehicle control.[3]
-
Monitoring: Monitor animal weight and general health regularly. Measure tumor dimensions with calipers every few days and calculate tumor volume (e.g., Volume = (length × width²)/2).
-
Endpoint: At the end of the study (e.g., 4-6 weeks) or when tumors reach a predetermined size, euthanize the animals. Excise tumors for weight measurement, histological analysis, and molecular studies (e.g., Western blot, immunohistochemistry).[3]
-
NF-κB Activity Analysis
-
Methodology (Immunofluorescence for p65 Subunit Localization):
-
Cell Culture and Treatment: Grow cells (e.g., K562) on coverslips and treat with Deferasirox (e.g., 50 µM for 18 hours).[5]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Incubate cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody (e.g., FITC-conjugated, green signal). Counterstain nuclei with a DNA dye like DAPI or propidium iodide (red signal).[5]
-
Imaging: Visualize cells using a fluorescence microscope. In untreated/activated cells, the p65 signal will co-localize with the nuclear stain (yellow signal). In DFX-treated cells, the p65 signal will be retained in the cytoplasm (green signal).[5]
-
Signaling Pathway and Workflow Visualizations
Caption: Deferasirox inhibits NF-κB mediated gene transcription.
Caption: Deferasirox represses mTOR signaling via REDD1 upregulation.
Caption: General workflow for in vitro evaluation of Deferasirox.
Caption: General workflow for in vivo xenograft studies.
Conclusion and Future Directions
The non-clinical data for Deferasirox strongly support its potential as a multi-modal therapeutic agent beyond its role in managing iron overload. Its ability to induce apoptosis, ferroptosis, and cell cycle arrest, coupled with its inhibitory effects on critical oncogenic pathways like NF-κB and mTOR, provides a robust rationale for its repurposing, particularly in oncology. Preclinical evidence in models of pancreatic cancer, leukemia, and multiple myeloma is especially compelling.
Future research should focus on elucidating the precise molecular interactions that mediate its iron-independent effects, such as the direct inhibition of signaling proteins. Further investigation into its efficacy in combination with other targeted therapies and immunotherapies is warranted. Additionally, exploring its therapeutic window and efficacy in a broader range of neurodegenerative and inflammatory disease models will be crucial in expanding its potential clinical utility. The extensive safety data available from its clinical use in iron overload provides a solid foundation for accelerating its translation into these new therapeutic areas.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deferasirox - Wikipedia [en.wikipedia.org]
- 3. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oral iron chelator deferasirox inhibits NF-κB mediated gene expression without impacting on proximal activation: implications for myelodysplasia and aplastic anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic inhibitory effects of deferasirox in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deferasirox, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Deferasirox alleviates DSS-induced ulcerative colitis in mice by inhibiting ferroptosis and improving intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deferasirox Reduces Oxidative Stress in Patients With Transfusion Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Deferasirox, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Repurposing: Deferasirox Inhibits the Anti-Apoptotic Activity of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dibutyryl.com [dibutyryl.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of Deferasirox in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of Deferasirox in Alzheimer's Disease and Tauopathy Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC-UV method for quantifying Deferasirox in biological samples
An HPLC-UV method provides a reliable and accessible approach for the quantification of Deferasirox in biological samples, crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note details a validated method for determining Deferasirox concentrations, particularly in human plasma.
Principle of the Method
The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector. A C18 column is used to separate Deferasirox from endogenous components in the biological matrix. The separation is achieved by passing a pressurized mobile phase through the column. Following separation, the drug is detected by its absorbance of UV light at a specific wavelength, and the resulting signal is proportional to the concentration of Deferasirox in the sample.
Apparatus and Materials
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
-
Chromatographic Data Station (e.g., Empower, Chromeleon)
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Pipettes (various volumes)
-
Volumetric flasks
-
HPLC vials
Chemicals and Reagents
-
Deferasirox reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Orthophosphoric acid (Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (for calibration and quality control standards)
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Deferasirox reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1] Sonicate if necessary to ensure complete dissolution. This solution should be stored at 2-8°C.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with methanol in a volumetric flask.[1]
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working stock solution into drug-free human plasma to achieve a concentration range of 0.25 to 70.00 µg/mL.[2][3] A typical calibration curve may include concentrations of 0.25, 0.5, 1, 5, 10, 20, 40, and 70 µg/mL.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples.[2][4][5]
-
Pipette 500 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.[4][5]
-
Add a precipitating agent. A common approach is to add acetonitrile.[2][3] Add 1 mL of acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tube at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean HPLC vial.
-
Inject a specific volume (e.g., 10-20 µL) into the HPLC system for analysis.
Chromatographic Conditions
The following table summarizes typical HPLC-UV conditions for Deferasirox analysis.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[1][6] |
| Mobile Phase | Isocratic or gradient mixture of an acidic aqueous phase and an organic solvent. |
| Example (Isocratic) | Acetonitrile and 0.1% Formic Acid in Water (e.g., 55:45 v/v)[1][7] |
| Example (Gradient) | Eluent A: 0.3% Orthophosphoric acid in water (pH 3.0); Eluent B: 0.1% Formic acid in acetonitrile[2][3] |
| Flow Rate | 1.0 mL/min[1][7][8][9] |
| Column Temperature | 40°C[1][6] |
| Injection Volume | 10 µL[1] |
| UV Detection | 295 nm or 299 nm (for plasma)[2][3][4][5]. Other reported wavelengths include 245 nm and 248 nm.[6][8][9] |
| Run Time | Approximately 8-10 minutes[1][4][5] |
Method Validation Summary
The described method has been validated according to regulatory guidelines, with typical performance characteristics summarized below.
| Validation Parameter | Typical Result |
| Linearity Range | 0.078 - 40 µg/mL[4][5] or 0.25 - 70.00 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (Mean Recovery) | 91.66%[4][5]. Generally within 85-115%. |
| Precision (RSD%) | |
| Intra-day | < 5% (e.g., 4.64%)[4][5] |
| Inter-day | < 11% (e.g., 10.55%)[4][5] |
| Limit of Detection (LOD) | ~0.078 µg/mL[4][5] |
| Limit of Quantification (LOQ) | ~0.156 µg/mL[4][5] |
| Retention Time | ~6-8 minutes, depending on exact conditions[1][6] |
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the Deferasirox standard against its corresponding concentration. Perform a linear regression analysis on the data points.
-
Quantification: Determine the concentration of Deferasirox in the unknown samples by interpolating their peak areas from the linear regression equation of the calibration curve.
Experimental Workflow
Caption: Workflow for Deferasirox quantification in plasma.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 4. A new HPLC UV validated method for therapeutic monitoring of deferasirox in thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jgtps.com [jgtps.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ijpras.com [ijpras.com]
Application Note: Sensitive LC-MS/MS Method for the Determination of Deferasirox and its Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the iron chelating agent Deferasirox and its major metabolites in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and research applications in drug development.
Introduction
Deferasirox is an orally administered iron chelator used in the treatment of chronic iron overload due to blood transfusions. Monitoring the plasma concentrations of Deferasirox and its metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing potential side effects. LC-MS/MS has become the preferred analytical technique for this purpose due to its inherent sensitivity, specificity, and speed.[1][2] The primary metabolic pathway of Deferasirox is glucuronidation, leading to the formation of the acyl glucuronide (M3) and the 2-O-glucuronide (M6).[3] Minor metabolic pathways include oxidation by cytochrome P450 enzymes, resulting in hydroxylated metabolites. A challenge in the bioanalysis of Deferasirox is its potential to chelate with ferric ions in the sample or LC system, which can lead to inaccurate quantification. This protocol addresses this issue through the use of a chelating agent in the mobile phase.[4]
Experimental Workflow
Figure 1: Experimental workflow for the LC-MS/MS analysis of Deferasirox.
Deferasirox Metabolic Pathway
Figure 2: Metabolic pathway of Deferasirox.
Protocols
Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add an appropriate volume of internal standard (IS) working solution (e.g., Mifepristone or a stable isotope-labeled Deferasirox).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Recommended Conditions |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water with 0.04 mM EDTA |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min. |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
The following MRM transitions can be used for the detection of Deferasirox and its metabolites. It is recommended to optimize the collision energies for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Deferasirox | 374.2 | 108.1[4][5] |
| M3 (Acyl Glucuronide) | 550.2 | Optimize for characteristic fragment |
| M6 (2-O-Glucuronide) | 550.2 | Optimize for characteristic fragment |
| M1/M4 (Hydroxylated) | 390.2 | Optimize for characteristic fragment |
| Internal Standard (Mifepristone) | 430.1 | 372.2[4] |
*Note: The product ions for the metabolites should be determined by infusing a solution of the metabolite standard or a sample known to contain the metabolite and performing a product ion scan.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the analysis of Deferasirox.
| Parameter | Typical Value |
| Linearity Range | 0.04 - 40 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL[4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Deferasirox and its metabolites in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or clinical research setting. The inclusion of EDTA in the mobile phase is a critical step to mitigate the chelation of Deferasirox with metal ions, ensuring accurate and reproducible results.
References
- 1. kums.ac.ir [kums.ac.ir]
- 2. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, distribution, metabolism, and excretion of deferasirox and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Deferasirox-Inducible Iron Deficiency Model in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential element for numerous cellular processes, including DNA synthesis, oxygen transport, and cellular respiration. Dysregulation of iron homeostasis is implicated in various pathological conditions. The ability to reliably induce iron deficiency in vitro is crucial for studying the cellular and molecular consequences of iron depletion and for the development of novel therapeutic strategies. Deferasirox is an orally active iron chelator that selectively binds ferric iron (Fe³⁺) with high affinity, forming a stable complex that is subsequently eliminated.[1] This property makes Deferasirox a valuable tool for establishing a controlled and inducible model of iron deficiency in cell culture.
These application notes provide a comprehensive guide for researchers to establish, verify, and characterize a Deferasirox-inducible iron deficiency model in cultured cells. Detailed protocols for cell treatment, verification of iron deficiency, and analysis of key signaling pathways are provided.
Experimental Workflow
The overall workflow for establishing and validating the Deferasirox-inducible iron deficiency model is depicted below.
Protocols
Deferasirox-Induced Iron Deficiency in Cell Culture
This protocol describes the induction of iron deficiency in cultured cells using Deferasirox.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Deferasirox (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding:
-
Preparation of Deferasirox Stock Solution:
-
Prepare a 10 mM stock solution of Deferasirox in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Deferasirox Treatment:
-
On the day of the experiment, thaw an aliquot of the Deferasirox stock solution.
-
Dilute the stock solution in a complete culture medium to the desired final working concentration. It is recommended to test a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal concentration for the specific cell line and experimental goals.[4] A study on myeloid leukemia cells showed significant effects at 10 µM and 50 µM after 24 hours.[4]
-
Remove the existing medium from the cells and replace it with the Deferasirox-containing medium. For suspension cells, pellet the cells by centrifugation and resuspend in the treatment medium.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest Deferasirox concentration used.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration should be determined empirically.
-
-
Cell Harvesting:
-
After the incubation period, harvest the cells for downstream analysis.
-
For adherent cells, wash with PBS, and then detach using trypsin or a cell scraper.
-
For suspension cells, collect by centrifugation.
-
Wash the cell pellet with ice-cold PBS. The cells are now ready for lysate preparation.
-
Verification of Iron Deficiency
This protocol utilizes a colorimetric assay to quantify the intracellular non-heme iron content.
Materials:
-
Cell pellet from Deferasirox-treated and control cells
-
Iron Assay Kit (e.g., based on Ferene-S or Ferrozine)
-
Cell lysis buffer (as recommended by the kit, or RIPA buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Resuspend the cell pellet in ice-cold cell lysis buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant (cell lysate) and store it on ice.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is essential for normalizing the iron content.
-
-
Iron Assay:
-
Perform the iron assay according to the manufacturer's protocol of the chosen Iron Assay Kit.[1][5] A general procedure is as follows:
-
Prepare iron standards as per the kit instructions.
-
Add a specific volume of cell lysate and standards to the wells of a microplate.
-
Add the iron detection reagent to each well.
-
Incubate at room temperature for the recommended time to allow for color development.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm for Ferene-S) using a microplate reader.[1]
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the iron standards.
-
Calculate the iron concentration in each sample from the standard curve.
-
Normalize the iron concentration to the protein concentration of the corresponding lysate (e.g., in µg iron/mg protein).
-
This protocol describes the measurement of ferritin, an iron storage protein, which is expected to decrease upon iron chelation.
Materials:
-
Cell lysate from Deferasirox-treated and control cells
-
Ferritin ELISA Kit
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Sample and Standard Preparation:
-
ELISA Procedure:
-
Follow the specific instructions provided with the Ferritin ELISA kit.[6][7][8] A typical sandwich ELISA protocol involves:
-
Adding standards and samples to the antibody-coated microplate wells.
-
Incubating to allow ferritin to bind to the immobilized antibody.
-
Washing the wells to remove unbound components.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and then washing to remove the unbound detection antibody.
-
Adding the substrate solution, which will react with the enzyme to produce a colored product.
-
Stopping the reaction with a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve and determine the ferritin concentration in the samples.
-
Normalize the ferritin concentration to the total protein concentration of the lysates.
-
This protocol details the detection of TfR1, an iron uptake protein, which is expected to be upregulated in response to iron deficiency.
Materials:
-
Cell lysate from Deferasirox-treated and control cells
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TfR1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification and Sample Preparation:
-
Prepare cell lysates and quantify protein concentration as described in section 3.2.1.
-
Mix a specific amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TfR1 (at the manufacturer's recommended dilution) overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the TfR1 signal to the loading control.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between control and Deferasirox-treated groups.
Table 1: Effect of Deferasirox on Intracellular Iron and Ferritin Levels
| Treatment Group | Deferasirox Conc. (µM) | Intracellular Iron (µg/mg protein) | Ferritin (ng/mg protein) |
| Vehicle Control | 0 (DMSO) | Value ± SD | Value ± SD |
| Deferasirox | 10 | Value ± SD | Value ± SD |
| Deferasirox | 50 | Value ± SD | Value ± SD |
| Deferasirox | 100 | Value ± SD | Value ± SD |
Table 2: Effect of Deferasirox on Transferrin Receptor 1 (TfR1) Expression
| Treatment Group | Deferasirox Conc. (µM) | Relative TfR1 Expression (Normalized to Loading Control) |
| Vehicle Control | 0 (DMSO) | 1.0 ± SD |
| Deferasirox | 10 | Value ± SD |
| Deferasirox | 50 | Value ± SD |
| Deferasirox | 100 | Value ± SD |
Signaling Pathway Analysis
Iron deficiency induced by Deferasirox is expected to activate specific signaling pathways that regulate cellular iron homeostasis.
The IRE/IRP Signaling Pathway
Under low iron conditions, Iron Regulatory Proteins (IRPs) bind to Iron Responsive Elements (IREs) on the mRNA of key iron metabolism genes. This leads to the stabilization of TfR1 mRNA and the inhibition of ferritin mRNA translation.[11][12][13]
The HIF-1α Signaling Pathway
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that is degraded under normoxic conditions in an iron-dependent manner. Prolyl hydroxylases (PHDs), which require iron as a cofactor, hydroxylate HIF-1α, targeting it for proteasomal degradation.[14] Iron deficiency mimics hypoxia by inhibiting PHD activity, leading to HIF-1α stabilization and the transcriptional activation of genes involved in iron uptake, such as the transferrin receptor.[15]
Conclusion
The use of Deferasirox provides a robust and titratable method for inducing iron deficiency in cell culture. The protocols outlined in these application notes offer a systematic approach to establishing the model, verifying the iron-deficient state through biochemical and molecular assays, and investigating the downstream effects on key cellular signaling pathways. This in vitro model is a valuable tool for advancing our understanding of iron metabolism and for the preclinical evaluation of therapeutic agents targeting iron-related disorders.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell culture protocol | Proteintech Group [ptglab.com]
- 4. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. novamedline.com [novamedline.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. The IRP/IRE system in vivo: insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron regulatory protein (IRP)-iron responsive element (IRE) signaling pathway in human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia-Inducible Factors Link Iron Homeostasis and Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | HIF1α-Dependent Induction of TFRC by a Combination of Intestinal Inflammation and Systemic Iron Deficiency in Inflammatory Bowel Disease [frontiersin.org]
Application Notes and Protocols for Assessing Deferasirox Efficacy in Reducing Liver Iron Concentration
Introduction
Deferasirox is an orally administered iron chelator indicated for the treatment of chronic iron overload in patients receiving long-term blood transfusions and in those with non-transfusion-dependent thalassemia syndromes.[1][2] Its efficacy is primarily evaluated by its ability to reduce or maintain the body's iron burden, with a key indicator being the liver iron concentration (LIC).[3][4][5] These application notes provide a comprehensive protocol for assessing the efficacy of Deferasirox in reducing LIC for researchers, scientists, and drug development professionals.
The therapeutic goal of Deferasirox therapy is tailored to the individual patient's iron burden. For patients with a baseline LIC of ≥7 mg Fe/g dry weight (dw), the goal is to reduce LIC.[6][7] For those with a baseline LIC <7 mg Fe/g dw, the objective is to maintain this level.[6][7] Regular monitoring of LIC and serum ferritin levels is crucial for optimizing Deferasirox dosing and ensuring patient safety.[8][9]
Experimental Protocols
Herein, we outline the key experimental protocols for a clinical study designed to assess the efficacy of Deferasirox in reducing LIC.
1. Patient Selection and Baseline Assessment
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Severe renal or hepatic impairment.[12]
-
Known hypersensitivity to Deferasirox.
-
-
Baseline Assessments:
-
Liver Iron Concentration (LIC): Measured by R2 or T2* magnetic resonance imaging (MRI) or liver biopsy.[7][13][14] MRI is the preferred non-invasive method.[7][15]
-
Serum Ferritin: Measured monthly to monitor trends in iron overload.[13][16]
-
Complete Blood Count (CBC) with differential.
-
Serum Creatinine and Creatinine Clearance: To assess renal function.[12]
-
Liver Function Tests (ALT, AST, Bilirubin). [8]
-
Ophthalmologic and Audiologic Examinations. [8]
-
2. Deferasirox Dosing and Administration
-
Starting Dose:
-
Transfusional Iron Overload: The recommended initial daily dose is 20 mg/kg body weight for Exjade® (tablet for suspension) or 14 mg/kg for Jadenu® (film-coated tablets).[1][12][16] For patients receiving >14 mL/kg/month of packed red blood cells, a starting dose of 30 mg/kg/day (Exjade®) may be considered.[17]
-
Non-Transfusion-Dependent Thalassemia Syndromes: The recommended initial daily dose is 10 mg/kg body weight for Exjade® or 7 mg/kg for Jadenu®.[1]
-
-
Dose Titration:
-
Dose adjustments should be made every 3 to 6 months in increments of 5 to 10 mg/kg (Exjade®) or 3.5 to 7 mg/kg (Jadenu®) based on trends in serum ferritin levels and the therapeutic goal (reduction or maintenance of iron burden).[4][16]
-
For patients not adequately controlled on 30 mg/kg/day (serum ferritin persistently >2500 mcg/L), the dose may be increased up to 40 mg/kg/day (Exjade®) or 28 mg/kg/day (Jadenu®).[12][16]
-
-
Administration: Deferasirox should be taken once daily on an empty stomach at least 30 minutes before food, preferably at the same time each day.[1]
3. Monitoring Efficacy and Safety
-
Liver Iron Concentration (LIC):
-
LIC should be assessed at baseline and then at 6 and 12 months of treatment.[13]
-
-
Serum Ferritin:
-
Safety Monitoring:
-
Serum creatinine and creatinine clearance should be monitored before initiating therapy, weekly for the first month, and then monthly thereafter.[12]
-
Liver function tests should be monitored before initiation, every 2 weeks during the first month, and then monthly.[8]
-
Auditory and ophthalmic testing should be conducted annually.[8]
-
Data Presentation
Quantitative data from clinical studies should be summarized in clear and structured tables to facilitate comparison and interpretation of results.
Table 1: Baseline Demographics and Iron Overload Parameters
| Parameter | Value |
| Number of Patients | |
| Age (years), mean ± SD | |
| Gender (Male/Female), n (%) | |
| Underlying Diagnosis, n (%) | |
| - β-thalassemia | |
| - Myelodysplastic Syndromes | |
| - Other | |
| Baseline LIC (mg Fe/g dw), mean ± SD | |
| Baseline Serum Ferritin (ng/mL), median (range) |
Table 2: Deferasirox Dosing and Efficacy Outcomes at 12 Months
| Parameter | Deferasirox 20 mg/kg/day | Deferasirox 30 mg/kg/day |
| Dosing | ||
| Mean Actual Dose (mg/kg/day) | ||
| Efficacy | ||
| Liver Iron Concentration (LIC) | ||
| Baseline LIC (mg Fe/g dw), mean ± SD | ||
| 12-Month LIC (mg Fe/g dw), mean ± SD | ||
| Mean Change from Baseline in LIC (mg Fe/g dw) | ||
| Serum Ferritin | ||
| Baseline Serum Ferritin (ng/mL), median | ||
| 12-Month Serum Ferritin (ng/mL), median | ||
| Median Change from Baseline in Serum Ferritin (ng/mL) |
Table 3: Summary of Clinical Trial Data on Deferasirox Efficacy in Reducing LIC
| Study | Patient Population | N | Baseline LIC (mg Fe/g dw) | Deferasirox Dose (mg/kg/day) | Change in LIC after 1 Year (mg Fe/g dw) |
| EPIC Substudy[7] | Mixed Anemias | 303 | ≥7 | 27.1 (mean) | -6.1 ± 9.1 |
| ESCALATOR[6] | β-thalassemia | 209 | ≥7 | 25.7 (mean) | -6.9 (mean) |
| THALASSA[18] | NTDT | 55 | >7 | 10 (starting) | -3.8 (mean) |
| Phase II MDS[19] | MDS/AA/Rare Anemias | 147 | 24.5 ± 15.6 | 17.8 ± 6.4 (mean) | -10.9 ± 11.9 |
| Phase III[3] | β-thalassemia | 296 | - | 20-30 | -2.4 (mean) |
NTDT: Non-Transfusion-Dependent Thalassemia; MDS: Myelodysplastic Syndromes; AA: Aplastic Anemia
Mandatory Visualizations
Diagram 1: Experimental Workflow for Assessing Deferasirox Efficacy
Caption: Workflow for assessing Deferasirox efficacy.
Diagram 2: Deferasirox Mechanism of Action and Impact on Iron Metabolism
Caption: Deferasirox mechanism of action.
References
- 1. Deferasirox (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. dovepress.com [dovepress.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Achieving treatment goals of reducing or maintaining body iron burden with deferasirox in patients with β-thalassaemia: results from the ESCALATOR study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of deferasirox at low and high iron burdens: results from the EPIC magnetic resonance imaging substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. whittington.nhs.uk [whittington.nhs.uk]
- 9. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia: the ESCALATOR study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Monitoring long-term efficacy of iron chelation treatment with biomagnetic liver susceptometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Defining serum ferritin thresholds to predict clinically relevant liver iron concentrations for guiding deferasirox therapy when MRI is unavailable in patients with non-transfusion-dependent thalassaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Importance of optimal dosing ≥30 mg/kg/d during deferasirox treatment: 2.7-yr follow-up from the ESCALATOR study in patients with β-thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deferasirox demonstrates a dose-dependent reduction in liver iron concentration and consistent efficacy across subgroups of non-transfusion-dependent thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
Application Notes & Protocols: Using Deferasirox to Study the Effects of Iron Depletion on Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction Deferasirox (DFX) is an orally administered, high-affinity iron chelator used clinically to manage chronic iron overload in patients receiving long-term blood transfusions.[1][2] Its primary mechanism of action involves binding to trivalent iron (Fe3+) in a 2:1 ratio, forming a stable complex that is subsequently excreted from the body.[2] Beyond its clinical use, Deferasirox has emerged as a powerful chemical probe in biomedical research. By effectively depleting intracellular labile iron pools, it allows for the systematic study of iron's role in a multitude of cellular processes. Iron is an essential cofactor for numerous enzymes, including ribonucleotide reductase, which is critical for DNA synthesis.[3] Consequently, iron depletion can profoundly impact cell proliferation, survival, and differentiation, making Deferasirox a valuable tool for investigating the signaling pathways that are sensitive to cellular iron status. These application notes provide an overview of key signaling pathways affected by Deferasirox and detailed protocols for relevant experimental procedures.
Impact of Deferasirox on Key Signaling Pathways
Deferasirox-induced iron depletion modulates several critical signaling cascades involved in cell growth, apoptosis, and stress response.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway
Deferasirox has been repeatedly shown to inhibit the NF-κB signaling pathway.[3][4][5] This inhibition can occur independently of its iron chelation activity in some cell types, suggesting a dual mechanism.[4][6] In malignant cells with hyperactivated NF-κB, Deferasirox prevents the nuclear translocation of the p65 subunit, thereby sequestering it in the cytoplasm in its inactive form and reducing the transcription of NF-κB target genes.[4][5] This effect has been linked to hematopoietic improvements in patients with myelodysplastic syndromes (MDS) by reducing the detrimental effects of pro-inflammatory cytokines like TNF.[5][7]
References
- 1. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of oral iron chelator deferasirox on human malignant lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oral iron chelator deferasirox inhibits NF-κB mediated gene expression without impacting on proximal activation: implications for myelodysplasia and aplastic anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Deferasirox, an iron chelator, impacts myeloid differentiation by modulating NF-kB activity via mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferasirox: A Research Tool for Investigating Iron's Role in Infectious Diseases
Application Notes and Protocols for Researchers
Introduction: Iron is an indispensable nutrient for the survival and proliferation of nearly all living organisms, including pathogenic microbes. Within a host, a constant battle for iron ensues, a process termed "nutritional immunity," where the host sequesters iron to limit its availability to invading pathogens.[1][2] Deferasirox (DFX), an orally active, high-affinity iron chelator, serves as a powerful chemical tool to probe the intricacies of this host-pathogen interaction.[3][4] By selectively binding and depleting iron, Deferasirox can mimic and enhance the host's iron-withholding defense, thereby revealing the critical role of iron in microbial pathogenesis and host immune responses.
These application notes provide a framework for utilizing Deferasirox to explore the function of iron in various infectious diseases, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action
Deferasirox is a tridentate ligand that binds to ferric iron (Fe3+) with high affinity in a 2:1 ratio, forming a stable complex that is primarily excreted through the feces.[3][4] This action effectively reduces the concentration of available iron in the host, creating an iron-deprived environment that can hinder the growth and virulence of pathogens that rely on this metal for essential metabolic processes.
Caption: Mechanism of Deferasirox in nutritional immunity.
Key Research Applications
-
Inhibiting Microbial Growth and Biofilm Formation: Many pathogens require iron for replication and for establishing resilient communities known as biofilms. Deferasirox can be used to study the iron-dependency of these processes. Studies have shown that Deferasirox inhibits the growth and biofilm formation of various pathogens in a dose-dependent manner.[5][6][7]
-
Investigating Virulence Mechanisms: Iron availability often regulates the expression of virulence factors in bacteria and fungi. By inducing iron starvation with Deferasirox, researchers can identify and study iron-regulated genes and pathways essential for pathogenicity.
-
Modulating Host Immune Response: The role of iron extends beyond being a simple nutrient; it also influences host immune functions. Deferasirox has been shown to modulate the host immune response during infection.[8][9] For instance, in models of mucormycosis, Deferasirox treatment enhanced the host inflammatory response, contributing to pathogen clearance.[10][11] This makes it a valuable tool for dissecting the complex interplay between iron metabolism and immunity.
-
Potentiating Antimicrobial Agents: Iron deprivation can weaken pathogens, making them more susceptible to conventional antimicrobial drugs. Research has demonstrated that Deferasirox can act synergistically with antifungals (like liposomal amphotericin B) and antibiotics (like tobramycin), reducing pathogen viability and biofilm biomass more effectively than either agent alone.[7][10][11]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the antimicrobial and immunomodulatory effects of Deferasirox.
Table 1: In Vitro Antimicrobial and Anti-Biofilm Activity of Deferasirox
| Pathogen | Assay Type | Deferasirox Concentration | Effect | Reference |
| Aspergillus fumigatus | Planktonic MIC50 | 1,250 µM | Inhibited planktonic growth | [6] |
| Aspergillus fumigatus | Biofilm Formation | 156 - 2,500 µM | Inhibited biofilm formation in a dose-responsive manner | [6] |
| Pseudomonas aeruginosa | Biofilm Reduction (with Tobramycin) | Not Specified | Reduced established biofilm biomass by ~90% | [7][12] |
| Prevotella intermedia | Biofilm Formation | Not Specified | Significantly reduced biofilm-forming activity | [7] |
| Rhizopus oryzae | In Vitro Cidal Activity | < Clinically Achievable Levels | Cidal activity against 28 of 29 clinical isolates | [10][11] |
Table 2: In Vivo Efficacy of Deferasirox in Animal Models of Infection
| Infection Model | Animal | Deferasirox Treatment | Key Outcomes | Reference |
| Disseminated Mucormycosis | Diabetic Ketoacidotic Mice | 10 mg/kg twice daily | >10-fold decrease in brain and kidney fungal burden; Significantly improved survival | [10] |
| Disseminated Mucormycosis | Neutropenic Mice | Not Specified | Significantly improved survival and decreased tissue fungal burden | [11] |
| Invasive Aspergillosis | Not Specified | Nanoparticle-delivered DFX | Significantly reduced Aspergillus fumigatus burden | [5] |
| Pythiosis | Rabbits | Not Specified | Slightly decreased subcutaneous lesions; Enhanced immune cell infiltration (lymphocytes, plasma cells) | [13] |
Experimental Protocols
Protocol 1: In Vitro Biofilm Inhibition Assay Using XTT
This protocol is adapted from methodologies used to assess the effect of iron chelators on Aspergillus fumigatus biofilm formation.[6]
Objective: To determine the ability of Deferasirox to inhibit the formation of pathogenic biofilms in vitro.
Materials:
-
Pathogen of interest (e.g., Aspergillus fumigatus conidia)
-
96-well flat-bottom microtiter plates
-
RPMI 1640 medium
-
Deferasirox (stock solution prepared in a suitable solvent, e.g., DMSO)
-
XTT (2,3-bis[2-methoxy-4-nitro-5-sulfophenyl]-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Plate reader (spectrophotometer)
Procedure:
-
Spore Suspension: Prepare a suspension of pathogen conidia/cells in RPMI 1640 medium to a final concentration of 1 x 105 cells/mL.
-
Plate Preparation: Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Treatment: Add 100 µL of RPMI containing serial dilutions of Deferasirox to the wells. Include control wells with RPMI only (growth control) and RPMI with the solvent used for Deferasirox (vehicle control).
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
XTT Assay:
-
Prepare the XTT/menadione solution.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-4 hours.
-
-
Measurement: Measure the absorbance at 490 nm using a plate reader. The color change is proportional to the metabolic activity of the biofilm.
-
Analysis: Compare the absorbance of Deferasirox-treated wells to control wells to determine the percentage of biofilm inhibition.
Caption: Experimental workflow for in vitro biofilm inhibition assay.
Protocol 2: In Vivo Murine Model of Disseminated Fungal Infection
This protocol is a generalized methodology based on studies of mucormycosis in mice treated with Deferasirox.[10][11]
Objective: To evaluate the efficacy of Deferasirox in reducing pathogen burden and improving survival in a live animal model of systemic infection.
Materials:
-
Immunocompromised mice (e.g., diabetic ketoacidotic or neutropenic models)
-
Pathogen of interest (e.g., Rhizopus oryzae spores)
-
Deferasirox, formulated for oral or parenteral administration
-
Placebo/vehicle control
-
Sterile saline
-
Tissue homogenizer
-
Plating supplies (agar plates, incubator)
Procedure:
-
Induce Immunosuppression: Prepare the animal model as required (e.g., induce diabetes with streptozotocin or neutropenia with cyclophosphamide).
-
Infection: Infect mice with a defined inoculum of pathogen spores via an appropriate route (e.g., tail vein injection for disseminated disease).
-
Treatment Groups: Randomly assign mice to treatment groups:
-
Group 1: Deferasirox (e.g., 10 mg/kg, twice daily)
-
Group 2: Placebo/Vehicle control
-
(Optional) Group 3: Combination therapy (Deferasirox + standard antimicrobial)
-
(Optional) Group 4: Standard antimicrobial alone
-
-
Treatment Administration: Begin treatment at a specified time post-infection (e.g., 16 hours) and continue for a defined period (e.g., 3-7 days).
-
Monitoring: Monitor mice daily for signs of illness and record survival.
-
Endpoint Analysis (Fungal Burden):
-
At a predetermined endpoint (e.g., Day 4), euthanize a subset of mice from each group.
-
Aseptically harvest target organs (e.g., brain, kidneys).
-
Weigh and homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate agar.
-
Incubate plates and count colony-forming units (CFUs).
-
-
Data Analysis:
-
Compare survival curves between groups using Kaplan-Meier analysis.
-
Compare organ CFU counts between groups to determine the reduction in fungal burden.
-
Caption: Workflow for an in vivo infection model using Deferasirox.
Investigating Immunomodulatory Effects
Deferasirox's impact is not limited to direct iron deprivation of the pathogen; it also influences the host's immune response.
Caption: Dual mechanism of Deferasirox in infectious disease models.
To study these immunomodulatory effects, the in vivo protocol can be expanded to include:
-
Cytokine Analysis: Measure levels of pro-inflammatory (e.g., TNF-α, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines in serum or tissue homogenates using ELISA or multiplex assays.
-
Histopathology: Analyze tissue sections from infected organs to characterize the nature and extent of the inflammatory infiltrate (e.g., influx of neutrophils, macrophages).[13]
-
Flow Cytometry: Characterize immune cell populations (e.g., T-cell subsets like Th1/Th2) in the spleen, lymph nodes, or at the site of infection.[10]
By correlating these immunological parameters with pathogen burden and survival, researchers can elucidate how Deferasirox-mediated iron chelation influences the host's ability to combat infection.
References
- 1. The role of iron and chelators on infections in iron overload and non iron loaded conditions: prospects for the design of new antimicrobial therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is Deferasirox used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nanoparticle-Mediated Delivery of Deferasirox: A Promising Strategy Against Invasive Aspergillosis [mdpi.com]
- 6. Effects of Iron Chelators on the Formation and Development of Aspergillus fumigatus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Modulation of the Immune Response by Deferasirox in Myelodysplastic Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of the Immune Response by Deferasirox in Myelodysplastic Syndrome Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The iron chelator deferasirox protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The iron chelator deferasirox protects mice from mucormycosis through iron starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Preliminary Study on the Effect of Deferoxamine on the Disruption of Bacterial Biofilms and Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complex Interaction of Deferasirox and Pythium insidiosum: Iron-Dependent Attenuation of Growth In Vitro and Immunotherapy-Like Enhancement of Immune Responses In Vivo | PLOS One [journals.plos.org]
Application Notes and Protocols for Quantifying Labile Iron Pool Changes in Response to Deferasirox Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The labile iron pool (LIP) represents a small fraction of total intracellular iron that is redox-active and chelatable. This pool is a critical crossroads of cellular iron metabolism, supplying iron for the synthesis of essential iron-containing proteins and enzymes. However, an expanded LIP can catalyze the formation of reactive oxygen species (ROS), leading to cellular damage. Deferasirox (marketed as Exjade® or Jadenu®) is an orally active iron chelator used in the treatment of chronic iron overload. By binding to and facilitating the excretion of excess iron, Deferasirox effectively reduces the LIP, thereby mitigating iron-induced toxicity. These application notes provide a comprehensive overview and detailed protocols for quantifying the changes in the LIP in response to Deferasirox treatment, aiding in the preclinical and clinical investigation of this therapeutic agent.
Data Presentation: Quantitative Effects of Deferasirox on Labile Iron
The following tables summarize quantitative data on the effects of Deferasirox on the labile iron pool from both in vitro and in vivo studies.
Table 1: In Vitro Reduction of Cellular Labile Iron Pool (LIP) by Deferasirox
| Cell Type | Deferasirox Concentration (µM) | Treatment Duration | LIP Reduction (%) | Reference |
| Cardiomyocytes | 20 | 6 hours | 15 | [1] |
| Cardiomyocytes | 100 | 6 hours | 34 | [1] |
| Glioblastoma Cells (U251 & U87) | 10 | 3 days | Significant depletion | [2] |
| Acute Myeloid Leukemia Cells | 10, 25, 50, 100 | 48 hours | Dose-dependent decrease | [3] |
Table 2: In Vivo Reduction of Labile Plasma Iron (LPI) by Deferasirox in β-thalassemia Patients
| Parameter | Baseline (Mean ± SD) | 2 hours Post-First Dose (Mean ± SD) | Week 4 (Preadministration) | Reference |
| LPI (µmol/L) | 0.98 ± 0.82 | 0.12 ± 0.16 | Within normal range (P≤0.02) | [4][5] |
Experimental Protocols
Protocol 1: Quantification of Cellular Labile Iron Pool using Calcein-AM and Flow Cytometry
This protocol describes the use of the fluorescent probe calcein-acetoxymethyl ester (calcein-AM) to measure changes in the cellular LIP following Deferasirox treatment. Calcein-AM is a non-fluorescent, membrane-permeant molecule that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched upon binding to labile iron. Therefore, an increase in fluorescence after treatment with an iron chelator corresponds to a reduction in the LIP.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Deferasirox
-
Calcein-AM (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Deferasirox Treatment: Treat the cells with various concentrations of Deferasirox (e.g., 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48 hours). Include an untreated control.
-
Calcein-AM Staining: a. Aspirate the culture medium and wash the cells twice with PBS. b. Incubate the cells with 0.05 µM calcein-AM in PBS for 15 minutes at 37°C in the dark.
-
Cell Harvesting: a. Wash the cells twice with PBS to remove excess calcein-AM. b. Trypsinize the cells and resuspend them in PBS.
-
Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. b. Record the mean fluorescence intensity (MFI) for each sample.
-
Data Analysis: An increase in the MFI of Deferasirox-treated cells compared to untreated controls indicates a reduction in the LIP. The percentage reduction can be calculated relative to a positive control (cells treated with a saturating concentration of a strong iron chelator like deferoxamine).
Protocol 2: Ratiometric Imaging of Labile Iron Pool using FIP-1 Probe and Fluorescence Microscopy
FIP-1 is a FRET-based fluorescent probe for the ratiometric imaging of labile Fe(II). The probe consists of a fluorescein donor and a Cy3 acceptor linked by an Fe(II)-cleavable endoperoxide bridge. In the presence of Fe(II), the bridge is cleaved, leading to a decrease in FRET and an increase in the donor's fluorescence. This ratiometric readout provides a more quantitative and robust measurement of the LIP.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Deferasirox
-
FIP-1 probe
-
Cell culture medium
-
Confocal or fluorescence microscope with appropriate filter sets for fluorescein and Cy3
Procedure:
-
Cell Preparation and Treatment: a. Culture cells on a suitable imaging substrate. b. Treat the cells with Deferasirox at the desired concentrations and for the appropriate duration.
-
FIP-1 Staining: a. Wash the cells with serum-free medium. b. Incubate the cells with 10 µM FIP-1 in serum-free medium for 90 minutes at 37°C.
-
Imaging: a. Wash the cells to remove excess probe. b. Acquire images using a fluorescence microscope. c. Capture images in both the fluorescein (donor) and Cy3 (FRET) channels.
-
Data Analysis: a. Calculate the ratio of the fluorescence intensity in the donor channel to that in the FRET channel for each cell. b. An increase in this ratio in Deferasirox-treated cells compared to controls indicates a decrease in the labile iron pool.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for quantifying LIP changes and the key signaling pathways affected by Deferasirox treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reduction in labile plasma iron during treatment with deferasirox, a once-daily oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction in labile plasma iron during treatment with deferasirox, a once-daily oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Endoperoxide Reactivity-Based FRET Probe for Ratiometric Fluorescence Imaging of Labile Iron Pools in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Deferasirox Solubility and Stability Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with Deferasirox in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Deferasirox?
A1: Deferasirox is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[1][2] Its solubility is highly dependent on pH, exhibiting poor solubility in acidic conditions and increased solubility in neutral to alkaline conditions.[2][3] At 37°C, the aqueous solubility is approximately 0.038 mg/mL, while at a physiological pH of 6.8 and 37°C, the solubility is reported to be around 0.04 mg/mL.[2]
Q2: In which organic solvents is Deferasirox soluble?
A2: Deferasirox is soluble in several organic solvents. This property is often utilized to prepare concentrated stock solutions that are subsequently diluted into aqueous buffers for experiments. For specific solubility data, please refer to Table 1.
Q3: How should I prepare a stock solution of Deferasirox for in vitro experiments?
A3: Due to its low aqueous solubility, a common practice is to first dissolve Deferasirox in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution.[4] This stock solution can then be diluted with the desired aqueous buffer or cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is low enough to not affect the experimental system. For a detailed step-by-step guide, refer to the Experimental Protocols section.
Q4: I observed precipitation when diluting my Deferasirox stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common issue due to the low aqueous solubility of Deferasirox. Please refer to the Troubleshooting Guide for a systematic approach to resolving this problem.
Q5: How stable is Deferasirox in aqueous solutions?
A5: The stability of Deferasirox in aqueous solutions is influenced by pH, temperature, and the presence of oxidizing agents. Studies have shown that Deferasirox is susceptible to degradation under acidic and alkaline conditions, as well as in the presence of peroxide.[5] It is relatively stable under thermal and photolytic stress.[1][5] For long-term storage, it is recommended to store stock solutions in an appropriate organic solvent at -20°C.[4] Aqueous solutions are generally not recommended for storage for more than one day.[4]
Q6: What are the known degradation products of Deferasirox?
A6: Forced degradation studies have shown that Deferasirox degrades under acidic and alkaline hydrolysis. One degradant peak has been observed under alkaline conditions.[1][6] However, detailed structural elucidation of all major degradation products is not extensively reported in publicly available literature. Researchers developing stability-indicating methods may need to perform their own stress testing and characterization of degradation products.
Data Presentation
Table 1: Solubility of Deferasirox in Various Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Dimethylformamide (DMF) | ~30 | [4] |
| Dimethyl sulfoxide (DMSO) | ~20 - 75 | [4][7] |
| Ethanol | ~2 | [4] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 | [4] |
| Water (pH 7.4, 25°C) | ~0.4 | |
| Water (37°C) | ~0.038 | [2] |
Table 2: Stability of Deferasirox Under Different Stress Conditions
| Stress Condition | Observation | Reference(s) |
| Acidic Hydrolysis (e.g., 1N HCl, 80°C, 2h) | Sensitive, degradation observed | [1][5] |
| Alkaline Hydrolysis | Sensitive, degradation peak observed | [1][6] |
| Oxidative (e.g., Peroxide) | Degradation observed | [5] |
| Thermal Stress | Stable | [1][6] |
| Photolytic Stress | Stable | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a Deferasirox Stock Solution for In Vitro Assays (e.g., MTT Assay)
Materials:
-
Deferasirox powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of Deferasirox powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL). Ensure the final concentration is below the solubility limit in DMSO.
-
Solubilization: Vortex the solution thoroughly until the Deferasirox is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Sterilization: While not always necessary for a DMSO stock, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[4] The solid form of Deferasirox is stable for years at -20°C.[4]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
Deferasirox stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the Deferasirox stock solution at room temperature or in a 37°C water bath.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Mixing: Mix each dilution thoroughly by gentle pipetting. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.
-
Immediate Use: It is highly recommended to use the freshly prepared working solutions immediately. Aqueous solutions of Deferasirox are not recommended for storage for more than one day.[4]
Troubleshooting Guides
Issue: Precipitation Observed Upon Dilution of Deferasirox Stock Solution
This is a common problem due to the significant drop in solubility when transferring Deferasirox from a high-solubility organic solvent to a low-solubility aqueous medium.
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cell toxicity and solubility issues.
-
Decrease Working Concentration: If precipitation persists, try lowering the final working concentration of Deferasirox. It's possible the desired concentration exceeds its solubility limit in the aqueous medium.
-
Pre-warm the Diluent: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the Deferasirox stock solution.
-
Method of Dilution: Instead of adding a small volume of stock solution directly to a large volume of aqueous diluent, try adding the stock solution to the wall of the tube and then gently adding the aqueous medium while swirling. This can sometimes facilitate better mixing and reduce localized high concentrations that can trigger precipitation.
-
Consider a Different Solvent System: If DMSO is problematic, consider using DMF for the stock solution, as Deferasirox has a slightly higher solubility in DMF.[4] Alternatively, for specific applications, a co-solvent system might be explored, though this requires careful validation to ensure it does not interfere with the experiment.
Issue: Inconsistent Experimental Results
Inconsistent results can often be traced back to issues with the Deferasirox solution.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always use freshly prepared working solutions for each experiment. The stability of Deferasirox in aqueous media is limited.[4]
-
Protect from Light: Although Deferasirox is relatively photostable, it is good laboratory practice to protect stock and working solutions from direct light.
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the powder. Ensure proper storage conditions (-20°C, protected from light) are maintained.
-
Check for Contamination: If you observe turbidity in your cell culture after adding the Deferasirox solution, it could be microbial contamination rather than precipitation.[8] Always use sterile techniques when preparing and handling solutions for cell-based assays.
Visualizations
Caption: Workflow for preparing Deferasirox stock and working solutions.
Caption: Troubleshooting flowchart for Deferasirox solubility issues.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. WO2016028245A1 - Soluble and dispersible pharamaceutical deferasirox formulation - Google Patents [patents.google.com]
- 3. EP2987482A1 - Soluble and dispersible pharamaceutical deferasirox formulation - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ijpras.com [ijpras.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ajrcps.com [ajrcps.com]
- 8. Cell Culture Academy [procellsystem.com]
Minimizing Deferasirox-induced cytotoxicity in primary cell cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Deferasirox (DFX) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Deferasirox-induced cytotoxicity?
A1: Deferasirox's primary mechanism is its function as an iron chelator. By depleting intracellular iron, it disrupts essential cellular processes that rely on this metal. This disruption leads to several downstream effects, including the induction of apoptosis (programmed cell death), ferroptosis (an iron-dependent form of cell death), and the generation of reactive oxygen species (ROS), which cause oxidative stress.[1][2][3][4][5]
Q2: What are typical starting concentrations for Deferasirox in primary cell culture experiments?
A2: The effective concentration of Deferasirox is highly dependent on the primary cell type. Published studies show a wide range, with IC50 values (the concentration that inhibits 50% of cell viability) ranging from approximately 17 µM to over 170 µM in various leukemia cells.[6] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 5-10 µM) up to 100-200 µM to determine the optimal concentration for your specific primary cell culture.[7][8]
Q3: How quickly should I expect to observe cytotoxic effects?
A3: The cytotoxic effects of Deferasirox are both time and dose-dependent.[9] Significant suppression of cell growth and viability can be observed as early as 16 hours post-treatment, with effects becoming more pronounced after 24 to 48 hours.[1][9]
Q4: Is the cytotoxicity induced by Deferasirox reversible?
A4: Evidence suggests that the cytotoxic effects are directly linked to iron deprivation. Co-treatment of cells with Deferasirox and excess iron (e.g., ferric ammonium citrate or FeCl₃) has been shown to diminish the cytotoxic impact, indicating that replenishing intracellular iron can rescue the cells.[1][9][10]
Q5: How does Deferasirox impact mitochondria in primary cells?
A5: Deferasirox has significant off-target effects on mitochondria. It can induce dramatic mitochondrial swelling, which is not associated with depolarization but is caused by a specific increase in the inner mitochondrial membrane's permeability.[11] This leads to mitochondrial dysfunction, loss of membrane potential, and an increase in mitochondrial ROS production, contributing to overall cellular stress and death.[7][12][13]
Troubleshooting Guide
Q6: I am observing excessively high cell death in my primary cultures, even at low Deferasirox concentrations. What could be the issue?
A6: Several factors could be contributing to this issue. Consider the following:
-
Baseline Cell Health: Primary cells are sensitive. Ensure your cultures are healthy, with high viability (>95%) before starting the experiment. Stressed cells are more susceptible to drug-induced toxicity.
-
Cell Seeding Density: Sub-optimal seeding density (too low or too high) can affect cell health and response to treatment. Follow established protocols for your specific cell type.
-
Solvent Toxicity: Deferasirox is often dissolved in DMSO. Ensure the final concentration of the solvent in your culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to verify.
-
Media Components: Components in the culture medium can interact with Deferasirox. For example, high levels of serum might contain transferrin that could influence iron availability.
Q7: My experimental replicates show high variability in cytotoxicity. How can I improve consistency?
A7: High variability can obscure meaningful results. To improve consistency:
-
Uniform Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure an equal number of cells per well.
-
Accurate Pipetting: Calibrate your pipettes regularly. When adding Deferasirox, ensure it is thoroughly mixed into the medium before applying it to the cells.
-
Plate Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for critical experiments or ensure proper humidification in the incubator.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for all plates and replicates.
Q8: How can I definitively identify the mode of cell death (e.g., apoptosis, ferroptosis) induced by Deferasirox in my cells?
A8: To distinguish the specific cell death pathway, you can use a combination of assays and inhibitors:
-
Apoptosis: Use Annexin V and 7-AAD or Propidium Iodide (PI) staining followed by flow cytometry to identify early and late apoptotic cells.[7] Measuring the activity of key apoptotic proteins like Caspase-3 and Caspase-9 can also confirm this pathway.[9][14]
-
Ferroptosis: This can be confirmed by observing increased lipid peroxidation. Co-treatment with a ferroptosis inhibitor, such as ferrostatin-1, should rescue the cells from Deferasirox-induced death if this pathway is dominant.[1]
-
Necrosis: While Deferasirox primarily induces programmed cell death, some necrosis may occur. This can be identified by Annexin V/7-AAD staining, where necrotic cells are typically Annexin V negative and 7-AAD positive.[15]
Quantitative Data Summary
Table 1: IC50 Values of Deferasirox in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| K562 | Human Myeloid Leukemia | 17 | Not Specified | [6] |
| U937 | Human Myeloid Leukemia | 50 | Not Specified | [6] |
| HL60 | Human Myeloid Leukemia | Not Specified (Value not stated) | Not Specified | [6] |
| Fresh AML Cells | Acute Myeloid Leukemia | 87 - 172 | Not Specified | [6] |
| A549 | Human Lung Cancer | ~25 | 72 | [10] |
| OK Cells | Kidney Proximal Tubule | 246 | 24 |[16] |
Table 2: Experimental Conditions for Observing Deferasirox Cytotoxicity
| Cell Type | Concentration | Time Point | Observed Effect | Reference |
|---|---|---|---|---|
| Sup-B15 & Molt-4 (ALL) | 100 nM | 16 h | Significant suppression of cell growth | [1][17] |
| Sup-B15 & Molt-4 (ALL) | 100 nM | 24 h | Decreased cell viability, increased apoptosis | [1][17] |
| Proximal Tubular Cells | 10 µM | 24 h | Increased Annexin V staining | [7] |
| Proximal Tubular Cells | 10 µM | 48 h | Increased percentage of hypodiploid cells |[7] |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using CCK-8 Assay This protocol is based on methodologies described in the literature.[1]
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize for 24 hours.
-
Drug Preparation: Prepare a stock solution of Deferasirox in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest drug dose.
-
Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Deferasirox or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis by Annexin V/7-AAD Staining This protocol is based on methodologies described in the literature.[7][15]
-
Cell Culture and Treatment: Culture and treat cells with Deferasirox as described above in a 6-well plate format.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells are Annexin V positive and 7-AAD negative, and late apoptotic/necrotic cells are positive for both.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) This protocol is based on methodologies described in the literature.[1][17]
-
Cell Culture and Treatment: Culture and treat cells with Deferasirox for the desired duration.
-
Probe Loading: In the final 30 minutes of treatment, add a ROS-sensitive fluorescent probe (e.g., DCFH-DA) to the culture medium at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark to allow the probe to enter the cells and be deacetylated.
-
Harvesting and Washing: Harvest the cells and wash them twice with cold PBS to remove any excess probe from the medium.
-
Analysis: Resuspend the cells in PBS and immediately analyze them using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence intensity in Deferasirox-treated cells compared to controls indicates an increase in intracellular ROS.
Visualized Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deferasirox selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deferasirox induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferasirox-induced iron depletion promotes BclxL downregulation and death of proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-leukemic properties of deferasirox via apoptosis in murine leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The iron chelator Deferasirox causes severe mitochondrial swelling without depolarization due to a specific effect on inner membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deferasirox-Dependent Iron Chelation Enhances Mitochondrial Dysfunction and Restores p53 Signaling by Stabilization of p53 Family Members in Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deferasirox, an iron chelator, impacts myeloid differentiation by modulating NF-kB activity via mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Deferasirox-induced iron depletion promotes BclxL downregulation and death of proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Deferasirox and Serum Protein Interactions in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the bioavailability and activity of Deferasirox in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my experimental results with Deferasirox inconsistent, especially when I change my batch of Fetal Bovine Serum (FBS)?
A1: Inconsistency between experiments is often linked to the high variability in the composition of FBS batches.[1] FBS is a complex mixture containing numerous proteins, growth factors, and small molecules that can influence experimental outcomes.[2][3] Specifically for Deferasirox, the key issue is its high affinity for serum albumin.[4][5]
-
Troubleshooting Steps:
-
Test New FBS Batches: Before starting a large-scale experiment, test a new batch of FBS on a small scale to ensure consistency with previous results.
-
Use a Single Lot: For a given set of experiments, use FBS from a single, tested lot to minimize variability.
-
Consider Serum-Free Media: If variability persists, consider transitioning to a serum-free or reduced-serum culture medium. This eliminates the primary source of binding proteins.
-
Q2: I'm observing lower-than-expected cytotoxicity or cellular uptake of Deferasirox in my cell culture assays. What is the likely cause?
A2: The most probable cause is the extensive binding of Deferasirox to serum albumin present in the culture medium (e.g., FBS).[4] Deferasirox is approximately 99% bound to plasma proteins, with serum albumin being the principal binding partner.[4][5] This high degree of binding significantly reduces the concentration of free, unbound Deferasirox that is available to enter the cells and exert its therapeutic effect. The unbound fraction of Deferasirox in plasma is very low, in the range of 0.4% to 1.8%.[5]
-
Troubleshooting Steps:
-
Quantify Free Drug Concentration: If possible, measure the concentration of Deferasirox in your culture medium to understand the bound vs. unbound fractions.
-
Conduct Experiments in Reduced Serum: Perform parallel experiments with lower FBS concentrations (e.g., 2% or 5% instead of 10%) to see if the drug's efficacy increases.
-
Control for Serum Effects: Run a control experiment in serum-free medium for a short duration to establish a baseline of maximum Deferasirox activity. Note that prolonged incubation in serum-free media can affect cell health.
-
Q3: My photometric assays for iron levels in the cell culture medium are giving unexpectedly high or erratic results after adding Deferasirox. Why is this happening?
A3: Deferasirox and its iron complex are known to interfere with common colorimetric and photometric assays for measuring serum iron (sFe) and unsaturated iron-binding capacity (UIBC).[6][7]
-
The Deferasirox-iron complex (DFX-Fe) can be incorrectly measured as transferrin-bound iron, leading to a false elevation in serum iron readings.[6]
-
Iron-free Deferasirox can bind to the iron supplied in the UIBC assay reagent, leading to an artificially high UIBC value.[6][7]
-
Troubleshooting Steps:
-
Use Alternative Quantification Methods: Avoid photometric assays. Instead, use methods like HPLC coupled with mass spectrometry (HPLC-MS/MS) for accurate quantification of Deferasirox and its metabolites.[8]
-
Consult Assay Manufacturer: Check with the manufacturer of your iron quantification kit for known interferences with iron chelators.
-
Measure Intracellular Iron: Focus on measuring the intracellular labile iron pool (LIP) using fluorescent probes like calcein-AM, as this is a more direct measure of the drug's chelating activity within the cell.
-
Q4: Can the binding of Deferasirox to serum proteins ever enhance its effect?
A4: While it seems counterintuitive, some studies have shown that albumin binding can, under certain circumstances, increase the cytotoxic effects of Deferasirox derivatives. For example, human serum albumin (HSA) complexes of certain Deferasirox derivatives showed a 2- to 3-fold increase in cytotoxicity in A549 lung cancer cells compared to the uncomplexed drugs.[9] This suggests that albumin may act as a carrier, potentially facilitating uptake through specific cellular pathways or protecting the drug from degradation. However, other studies focusing on different molecules have shown that albumin binding can reduce non-specific cell uptake.[10] The effect is likely cell-type and compound-specific.
Quantitative Data Summary
The following tables summarize key quantitative data regarding Deferasirox and its interaction with serum proteins.
Table 1: Deferasirox Protein Binding Parameters
| Parameter | Value | Principal Protein | Source |
|---|---|---|---|
| Protein Binding | ~99% | Serum Albumin | [4][5] |
| Unbound Fraction (Plasma) | 0.4% - 1.8% | Serum Albumin | [5] |
| Binding Constant (Ka) of Fe(III)-DFX to HSA | ~1 x 10⁴ M⁻¹ | Human Serum Albumin (HSA) | [11] |
| Binding Stoichiometry (Deferasirox:Iron) | 2:1 | N/A |[4] |
Table 2: Impact of Human Serum Albumin (HSA) on Cytotoxicity of Deferasirox Derivatives
| Compound | Cell Line | Condition | IC₅₀ (µM) | Fold Change | Source |
|---|---|---|---|---|---|
| Deferasirox Derivative 2 | A549 | Uncomplexed | >50 | - | [9] |
| Deferasirox Derivative 2 | A549 | HSA-Complexed | 22.4 | >2.2x increase | [9] |
| Deferasirox Derivative 8 | A549 | Uncomplexed | 16.1 | - | [9] |
| Deferasirox Derivative 8 | A549 | HSA-Complexed | 5.1 | ~3.2x increase |[9] |
Note: Data for derivatives are shown as reported in the cited study.
Experimental Protocols & Methodologies
Protocol 1: Assessing Deferasirox Cytotoxicity (IC₅₀ Determination) with Serum
This protocol uses a standard MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of Deferasirox, comparing its effect in serum-containing versus serum-free media.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours in their standard growth medium (e.g., DMEM + 10% FBS).
-
Preparation of Media:
-
Serum-Containing Medium (SCM): Prepare serial dilutions of Deferasirox in the standard growth medium (e.g., 10% FBS).
-
Serum-Free Medium (SFM): Prepare identical serial dilutions of Deferasirox in basal medium without FBS.
-
-
Treatment:
-
Remove the initial growth medium from the cells.
-
Wash cells gently with sterile Phosphate-Buffered Saline (PBS).
-
Add 100 µL of the prepared Deferasirox dilutions (both SCM and SFM) to respective wells. Include vehicle-only controls for both media types.
-
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours). Note that incubation in SFM should be for the shortest duration possible that still yields a biological effect to maintain cell viability.
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of Deferasirox concentration and use a non-linear regression (dose-response) model to determine the IC₅₀ value for both SCM and SFM conditions.
Protocol 2: Measuring Intracellular Deferasirox Concentration by HPLC-MS/MS
This protocol provides a general workflow for quantifying the amount of Deferasirox that has entered the cells.[8]
-
Cell Treatment: Culture and treat cells with Deferasirox in a larger format (e.g., 6-well plates or T-25 flasks) for the desired time.
-
Cell Harvesting:
-
Aspirate the medium and wash the cell monolayer three times with ice-cold PBS to remove extracellular drug.
-
Trypsinize the cells, transfer to a conical tube, and centrifuge to pellet.
-
Count the cells to normalize the final drug concentration.
-
-
Cell Lysis & Protein Precipitation:
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer).
-
Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
-
Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto an appropriate column (e.g., a C18 reverse-phase column).
-
Use a gradient elution method with solvents such as acetonitrile and formic acid buffer.
-
Perform detection using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to specifically and sensitively quantify Deferasirox.
-
-
Quantification: Calculate the intracellular concentration based on a standard curve prepared with known amounts of Deferasirox, normalizing to the cell number.
Diagrams and Workflows
Caption: Troubleshooting workflow for Deferasirox experiments.
Caption: Impact of serum albumin on Deferasirox bioavailability.
References
- 1. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. The Basics of Fetal Bovine Serum Use | Thermo Fisher Scientific - US [thermofisher.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vitro blood distribution and plasma protein binding of the iron chelator deferasirox (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro studies of deferasirox derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detailed cellular assessment of albumin-bound oligonucleotides: Increased stability and lower non-specific cell uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Strategies to prevent Deferasirox precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and handling of Deferasirox stock solutions to prevent precipitation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Deferasirox and why is its solubility a concern?
A1: Deferasirox is an orally active iron chelator used in clinical practice to manage chronic iron overload.[1][2][3] For research applications, its utility is often hampered by its poor aqueous solubility. Deferasirox is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[4][5] It is a crystalline solid that is practically insoluble in water and at low pH, which can lead to precipitation in aqueous experimental media.[4][5][6]
Q2: What solvents are recommended for preparing Deferasirox stock solutions?
A2: Deferasirox is soluble in organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for preparing stock solutions.[6][7] Ethanol can also be used, but the solubility is lower compared to DMSO and DMF.[6]
Q3: What are the reported solubilities of Deferasirox in these solvents?
A3: The approximate solubilities of Deferasirox are summarized in the table below.
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| Dimethylformamide (DMF) | 30 | ~80.3 |
| Dimethyl Sulfoxide (DMSO) | 20 - 75 | ~53.5 - 200.9 |
| Ethanol | 2 | ~5.4 |
| 1:1 DMF:PBS (pH 7.2) | 0.5 | ~1.3 |
Data compiled from multiple sources.[6][7] Note that the solubility in DMSO can be affected by the purity and water content of the solvent; using fresh, anhydrous DMSO is recommended to achieve higher concentrations.[7]
Q4: How does pH affect the solubility of Deferasirox?
A4: Deferasirox's solubility is highly pH-dependent.[5] It is poorly soluble at low (acidic) pH.[4] Its solubility increases in more alkaline conditions. For instance, at pH 6.8 and 37°C, its solubility is only 0.04 mg/mL.[4] Therefore, maintaining an appropriate pH is critical when preparing aqueous dilutions from a stock solution.
Q5: Can I store Deferasirox solutions? For how long and at what temperature?
A5: Stock solutions of Deferasirox in DMSO can be stored at -20°C.[8] It is recommended to use fresh DMSO for the preparation of stock solutions as moisture can reduce solubility.[7] Aqueous solutions of Deferasirox are not recommended for storage for more than one day.[6]
Troubleshooting Guide: Preventing Deferasirox Precipitation
This guide addresses common issues encountered when preparing and using Deferasirox stock solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO/DMF stock into aqueous media (e.g., cell culture medium, PBS) | - Poor aqueous solubility: Deferasirox is inherently poorly soluble in aqueous solutions.[5] - pH of the final solution: The pH of the aqueous medium may be too low to maintain Deferasirox in solution.[4] - High final concentration: The desired final concentration of Deferasirox in the aqueous medium may exceed its solubility limit. | - Use a two-step dilution: First, dilute the concentrated stock into a small volume of the aqueous medium with vigorous vortexing. Then, add this intermediate dilution to the final volume. - Adjust the pH of the aqueous medium: If compatible with your experimental system, consider adjusting the pH of the buffer or medium to a more alkaline value (e.g., pH 7.2-7.4) before adding the Deferasirox stock.[6] - Work with lower concentrations: If precipitation persists, it may be necessary to use a lower final concentration of Deferasirox. - Warm the aqueous medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the Deferasirox stock may aid in dissolution. However, be mindful of the temperature stability of other components in your medium. |
| Crystals forming in the DMSO/DMF stock solution during storage | - Moisture absorption by the solvent: DMSO is hygroscopic and absorbed water can decrease the solubility of Deferasirox.[7] - Temperature fluctuations: Repeated freeze-thaw cycles can promote crystallization. | - Use fresh, anhydrous solvent: Prepare stock solutions with high-purity, anhydrous DMSO or DMF. - Aliquot the stock solution: Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture. |
| Cloudiness or precipitation in the stock solution immediately after preparation | - Concentration exceeds solubility limit: The amount of Deferasirox added may be higher than its solubility in the chosen solvent volume. - Incomplete dissolution: The compound may not have fully dissolved. | - Gently warm the solution: Brief warming (e.g., in a 37°C water bath) and vortexing can help dissolve the compound. - Sonication: Use of a sonicator can aid in the dissolution of the solid material. - Prepare a more dilute stock solution: If the compound does not dissolve completely, prepare a new stock solution at a lower concentration. |
Experimental Protocols
Protocol for Preparing a 20 mM Deferasirox Stock Solution in DMSO
Materials:
-
Deferasirox (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
Procedure:
-
Weighing Deferasirox: Accurately weigh out the required amount of Deferasirox. For a 1 mL of 20 mM stock solution, you will need 7.47 mg of Deferasirox (Molecular Weight: 373.37 g/mol ).
-
Solvent Addition: Add the weighed Deferasirox to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For a 20 mM solution, add 1 mL of DMSO for every 7.47 mg of Deferasirox.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid has not completely dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Alternatively, sonicate the tube for 5-10 minutes.
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C, protected from light.
-
Visualizations
Deferasirox Mechanism of Action in Cellular Iron Metabolism
Caption: Cellular mechanism of Deferasirox in chelating intracellular labile iron.
Experimental Workflow for Preparing Deferasirox Working Solutions
Caption: Workflow for preparing Deferasirox stock and working solutions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Deferasirox - Wikipedia [en.wikipedia.org]
- 3. Deferasirox (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. WO2016028245A1 - Soluble and dispersible pharamaceutical deferasirox formulation - Google Patents [patents.google.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. kums.ac.ir [kums.ac.ir]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deferasirox in animal models. The information is designed to help anticipate, manage, and mitigate potential adverse effects during experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Renal Toxicity
Q1: What are the common signs of Deferasirox-induced nephrotoxicity in research animals?
A1: The most common sign of nephrotoxicity is an elevation in serum creatinine.[1][2][3] In preclinical studies, renal toxicity has been a notable finding across multiple species.[4] This can manifest as acute or chronic decreases in glomerular filtration rate (GFR) and may also involve proximal tubular dysfunction.[5][6] In animal studies, Deferasirox has been shown to cause direct sublethal or lethal tubular cell injury.[1][3]
Troubleshooting Renal Toxicity:
-
Monitoring: It is crucial to establish baseline serum creatinine levels before initiating Deferasirox administration and to monitor these levels regularly throughout the study. The product label for clinical use recommends monitoring before and periodically during treatment.[7] For animal studies, a similar frequency (e.g., weekly or bi-weekly) is advisable, especially during the initial phase of administration or after dose escalation.
-
Dose Adjustment: If a significant increase in serum creatinine is observed (e.g., >33% from baseline as a conservative threshold based on clinical recommendations), consider a dose reduction or temporary interruption of Deferasirox administration until levels return to baseline.[8]
-
Hydration: Ensure animals have free access to water, as adequate hydration is important. In clinical settings, volume depletion has been associated with an increased risk of acute kidney injury.[9]
Hepatic Toxicity
Q2: What are the indicators of Deferasirox-induced hepatotoxicity in animal models?
A2: Indicators of hepatotoxicity include elevations in serum aminotransferases such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7][10] Histopathological examination of the liver may reveal evidence of hepatic damage.[11] While Deferasirox has shown a hepatoprotective effect against certain types of liver injury in some animal models, it can also cause direct liver injury.[7][10]
Troubleshooting Hepatic Toxicity:
-
Monitoring: Measure baseline serum ALT and AST levels prior to the start of the experiment. The clinical recommendation is to monitor these enzymes every two weeks for the first month and monthly thereafter.[7][12][13] This is a good practice to adapt for animal studies.
-
Dose Reduction/Interruption: If serum transaminase levels rise significantly (clinically, a threshold of >5 times the upper limit of normal is used as a guide for dose reduction or cessation), consider reducing the dose or temporarily stopping administration.[7]
-
Histopathology: At the end of the study, or if an animal is euthanized due to poor health, perform a thorough histopathological evaluation of the liver to assess for any drug-related changes.
Gastrointestinal (GI) Adverse Effects
Q3: Are gastrointestinal issues a common finding with Deferasirox in research animals?
A3: Yes, gastrointestinal disturbances are among the most frequently reported adverse events in clinical trials, and similar effects can be anticipated in animal models.[2][14] These can include diarrhea, nausea, and abdominal pain.[2][12] While direct observation of nausea in animals is difficult, changes in food consumption, weight loss, or the presence of diarrhea can be indicators.
Troubleshooting Gastrointestinal Adverse Effects:
-
Observation: Monitor animals daily for signs of GI distress, including changes in appetite, stool consistency, and body weight.
-
Diet: Ensure a consistent and palatable diet is provided.
-
Dose Administration: If administering Deferasirox by oral gavage, ensure proper technique to minimize stress and potential for esophageal or gastric irritation. Consider administering the drug with a small amount of food if compatible with the study design.
Quantitative Data Summary
Table 1: Effects of Deferasirox on Liver Enzymes in a Rat Model of Acute Liver Injury
| Treatment Group | Dose of Deferasirox | ALT Level Change Compared to Control | AST Level Change Compared to Control |
| Concanavalin A (Con A) only | N/A | +111% | +33% |
| Con A + Deferasirox | 25 mg/kg | No significant difference from Con A group | No significant difference from Con A group |
| Con A + Deferasirox | 50 mg/kg | -30% compared to Con A group | No significant decrease from Con A group |
| Con A + Deferasirox | 100 mg/kg | -29% compared to Con A group | -29% compared to Con A group |
Data extracted from a study on the hepatoprotective effect of Deferasirox in a rat model of concanavalin A-induced liver injury.[10]
Table 2: Deferasirox Dosing and Effects in a Mongolian Gerbil Iron Overload Model
| Treatment Group | Dose of Deferasirox | Duration of Treatment | Reduction in Hepatic Iron Concentration |
| Iron Overload + Deferasirox | 100 mg/kg/day | 3 months | 44% |
This study investigated the ability of Deferasirox to remove excessive hepatic iron and prevent iron-induced hepatic injury.[11]
Experimental Protocols
Protocol 1: Monitoring Renal Function in Rodents During Deferasirox Administration
-
Baseline Measurement: Prior to the first dose of Deferasirox, collect a blood sample from each animal to determine baseline serum creatinine levels.
-
Sample Collection: Collect blood samples via an appropriate method for the species (e.g., tail vein, saphenous vein) at regular intervals (e.g., weekly for the first month, then bi-weekly).
-
Sample Processing: Process the blood samples to obtain serum.
-
Biochemical Analysis: Analyze the serum for creatinine concentration using a validated biochemical analyzer.
-
Data Evaluation: Compare the serum creatinine levels at each time point to the baseline values for each animal. A consistent increase of >33% from baseline should trigger a review of the animal's health and consideration of dose modification.
-
Urine Analysis: On the day of blood collection, place animals in metabolic cages to collect urine. Analyze urine for proteinuria, which can be an additional indicator of renal tubular dysfunction.[12]
Protocol 2: Assessment of Hepatotoxicity in a Murine Model
-
Pre-treatment Screening: Before initiating Deferasirox treatment, collect blood to measure baseline ALT and AST levels.
-
Regular Monitoring: Collect blood samples at set intervals (e.g., every 2 weeks for the first month, then monthly).
-
Biochemical Assay: Use a commercial assay kit to determine the enzymatic activity of ALT and AST in the collected serum samples.
-
Threshold for Action: If ALT or AST levels exceed 5 times the upper limit of the normal range for the specific strain and age of the mice, consider this a significant adverse event.
-
Terminal Procedure: At the end of the study, collect a final blood sample. Euthanize the animals and perform a necropsy.
-
Histopathology: Collect liver tissue, fix it in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist to identify any signs of liver injury.
Visualizations
Caption: Experimental workflow for monitoring and managing Deferasirox toxicity.
Caption: Proposed mechanism of Deferasirox-induced nephrotoxicity.
References
- 1. Frontiers | Case report: Acute liver failure during deferasirox therapy and the potential role of pharmacogenetics [frontiersin.org]
- 2. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Case report: Acute liver failure during deferasirox therapy and the potential role of pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Deferasirox nephrotoxicity-the knowns and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deferasirox - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 11. Deferasirox protects against iron-induced hepatic injury in Mongolian gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Deferasirox Monograph for Professionals - Drugs.com [drugs.com]
- 14. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison of Deferasirox and Deferiprone in a Murine Model of Iron Overload
For Researchers, Scientists, and Drug Development Professionals
Efficacy in Murine Models: A Synthesized Overview
Quantitative data from individual studies on Deferasirox and Deferiprone in murine models are summarized below. It is important to note that these studies were not designed for direct comparison and utilized different models and endpoints.
Deferasirox (DFX) Efficacy Data
| Parameter | Mouse Model | Treatment Regimen | Result | Reference |
| Tissue Fungal Burden (Brain) | Diabetic ketoacidotic mice infected with R. oryzae | 10 mg/kg twice daily for 3 days | >10-fold decrease compared to placebo | [1] |
| Tissue Fungal Burden (Kidney) | Diabetic ketoacidotic mice infected with R. oryzae | 10 mg/kg twice daily for 3 days | >10-fold decrease compared to placebo | [1] |
| Survival | Diabetic ketoacidotic mice infected with R. oryzae | 10 mg/kg twice daily for 7 days | Significantly improved survival compared to placebo | [1] |
| Iron Deposition (Liver) | Aplastic anemia mouse model with iron overload | Not specified | Significantly decreased compared to model group | [2] |
| Iron Deposition (Bone Marrow) | Aplastic anemia mouse model with iron overload | Not specified | Significantly decreased compared to model group | [2] |
Deferiprone (DFP) Efficacy Data
| Parameter | Mouse Model | Treatment Regimen | Result | Reference |
| Retinal Tfrc mRNA | Wild-type mice | 1 mg/mL in drinking water for 11 days | 2.7-fold increase | [3] |
| Retinal Iron Levels | Ceruloplasmin/Hephaestin double-knockout (DKO) mice | Not specified, over 8 months | Decreased to 72% of untreated mice | [3] |
| Retinal Oxidative Stress | DKO mice | Not specified, over 8 months | Diminished to 70% of the untreated level | [3] |
Experimental Protocols
Deferasirox in a Murine Model of Mucormycosis[1]
-
Animal Model: Diabetic ketoacidotic mice were used to model a condition of high susceptibility to mucormycosis.
-
Induction of Iron Overload: Not explicitly for iron overload, but the study focuses on iron availability to the fungus.
-
Drug Administration: Deferasirox was administered at a dose of 10 mg/kg twice daily via oral gavage.
-
Efficacy Assessment: Efficacy was determined by measuring the tissue fungal burden (brain and kidney) and by assessing survival rates.
Deferiprone in a Murine Model of Retinal Degeneration[3]
-
Animal Model: Ceruloplasmin/Hephaestin double-knockout (DKO) mice, which exhibit age-dependent retinal iron accumulation, were used.
-
Drug Administration: Deferiprone was administered orally by adding it to the drinking water at a concentration of 1 mg/mL.
-
Efficacy Assessment: Efficacy was evaluated by measuring retinal transferrin receptor (Tfrc) mRNA levels, total retinal iron levels, and markers of oxidative stress. Histology and electroretinography were used to assess retinal protection.
Mechanistic Insights: Signaling Pathways
Iron chelation therapy aims to reduce excess iron, thereby mitigating iron-induced oxidative stress and its downstream pathological effects. The following diagram illustrates the general mechanism of iron overload and the points of intervention for iron chelators.
Caption: General mechanism of iron chelation therapy.
Experimental Workflow
The typical workflow for evaluating iron chelators in a murine model is depicted below. This generalized workflow is based on the methodologies described in the referenced studies.
Caption: Generalized experimental workflow for in vivo studies.
Discussion and Future Directions
The available murine data, while not from direct comparative studies, suggest that both Deferasirox and Deferiprone are effective in reducing iron burden and mitigating iron-related pathology in their respective models. Deferasirox has shown efficacy in reducing iron deposition in an aplastic anemia model and in a model of fungal infection where iron is a key virulence factor.[1][2] Deferiprone has demonstrated the ability to reduce retinal iron and oxidative stress in a genetic model of iron overload.[3]
Clinical studies in humans provide more direct comparisons. Deferasirox is noted for its once-daily oral administration and efficacy in reducing liver iron concentration, with iron excretion primarily through feces.[4] Deferiprone, also an oral agent, is recognized for its ability to chelate intracellular iron and has shown particular efficacy in reducing myocardial iron.[4][5] Combination therapy with both agents is sometimes used in clinical practice to target different iron pools.[6][7]
For future preclinical research, a head-to-head comparison of Deferasirox and Deferiprone in a standardized murine model of transfusional iron overload would be highly valuable. Such a study should include comprehensive assessments of:
-
Pharmacokinetics: To compare the absorption, distribution, metabolism, and excretion of both drugs.
-
Efficacy: Measuring changes in iron levels in key organs such as the liver, heart, and spleen.
-
Toxicity: A thorough safety profiling to compare potential adverse effects.
-
Mechanism of Action: Investigating the effects on hepcidin and other iron-regulatory proteins.
Such data would provide a more solid foundation for the rational design of clinical trials and the optimization of iron chelation therapy.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Comparison of the effects of deferasirox, deferoxamine, and combination of deferasirox and deferoxamine on an aplastic anemia mouse model complicated with iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 6. Combination Iron Chelation Therapy with Deferiprone and Deferasirox in Iron-Overloaded Patients with Transfusion-Dependent β-Thalassemia Major - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Combined Deferiprone and Deferasirox in Iron-Overloaded Patients: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity and interference of Deferasirox with other divalent metal ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the iron chelator Deferasirox's cross-reactivity and interference with other biologically relevant divalent metal ions. The following sections present quantitative data on binding affinities, detailed experimental methodologies for key cited experiments, and a visual representation of Deferasirox's chelation selectivity.
High Selectivity for Iron (III)
Deferasirox is an orally active iron chelator designed to be highly selective for ferric iron (Fe³⁺)[1]. This selectivity is crucial for its therapeutic efficacy in treating chronic iron overload while minimizing the depletion of other essential metal ions. The drug's chemical structure facilitates the formation of a stable 2:1 complex with Fe³⁺.
Comparative Binding Affinities of Deferasirox
Quantitative analysis of Deferasirox's binding affinity for different divalent metal ions demonstrates its strong preference for iron. The stability of the metal-ligand complex is represented by the logarithm of the overall stability constant (log β) or the stability constant (log K). A higher value indicates a more stable complex and stronger binding affinity.
| Metal Ion | Stability Constant (log β or log K) | Stoichiometry (Deferasirox:Ion) | Comments |
| Iron (Fe³⁺) | 36.9 (log β) | 2:1 | Exceptionally high affinity, forming a stable complex. |
| Copper (Cu²⁺) | 16.65 (log K) | 1:1 | High affinity, though significantly lower than for Fe³⁺.[2] |
| Zinc (Zn²⁺) | Not available | - | Deferasirox has a very low affinity for zinc, and studies suggest it does not cause a measurable change in the excretion of this metal. |
Experimental Protocols
The determination of the binding affinities of Deferasirox with various metal ions involves several established experimental techniques. Below are detailed methodologies for two key approaches:
UV-Vis Spectrophotometry for Determination of Copper (II) Binding
This method was utilized to determine the stability constant of the Cu(II)-Deferasirox complex[2].
Protocol:
-
Solution Preparation: Prepare stock solutions of Deferasirox and a copper (II) salt (e.g., CuCl₂) of known concentrations in a suitable buffer solution (e.g., HEPES at pH 7.4) to mimic physiological conditions.
-
Titration: Perform a spectrophotometric titration by adding increasing aliquots of the Cu(II) solution to a fixed concentration of the Deferasirox solution.
-
Data Acquisition: After each addition of the Cu(II) solution, record the UV-Vis absorption spectrum of the mixture over a relevant wavelength range. The formation of the Cu(II)-Deferasirox complex will result in changes in the absorbance spectrum.
-
Data Analysis: Monitor the change in absorbance at a specific wavelength where the complex absorbs maximally. The binding isotherm is then generated by plotting the change in absorbance against the molar ratio of Cu(II) to Deferasirox.
-
Stability Constant Calculation: The stability constant (K) is determined by fitting the experimental binding data to a suitable binding model (e.g., 1:1 binding model) using non-linear regression analysis. The molar extinction coefficient of the complex at the monitored wavelength is also determined from this analysis.
Potentiometric Titration for Determination of Metal-Ligand Stability Constants
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. While a specific protocol for Deferasirox with Fe³⁺, Cu²⁺, and Zn²⁺ was not detailed in the provided search results, a general methodology based on a similar study with a Ti(IV)-Deferasirox complex can be described.
Protocol:
-
Reagent Preparation: Prepare standardized solutions of Deferasirox, the metal ion of interest (e.g., FeCl₃, CuCl₂, ZnCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH). An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration Setup: Place a solution containing a known concentration of Deferasirox and the metal ion in a thermostated vessel.
-
Titration Procedure: Titrate the solution with the standardized base (NaOH). Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of base added to generate a titration curve.
-
Stability Constant Calculation: The protonation constants of Deferasirox and the stability constants of the metal-Deferasirox complexes are calculated from the titration data using specialized computer programs that employ non-linear least-squares algorithms to fit the experimental data to a chemical model of the equilibria in solution.
Interference with Other Divalent Metal Ions
The high selectivity of Deferasirox for Fe³⁺ minimizes its interference with the metabolism of other essential divalent metal ions.
-
Copper (Cu²⁺): While Deferasirox does form a stable complex with Cu²⁺, its affinity is substantially lower than for Fe³⁺. This suggests that at therapeutic concentrations for iron chelation, the impact on copper homeostasis is likely to be limited. However, the potential for some interaction exists and warrants consideration in specific clinical scenarios.
-
Zinc (Zn²⁺): Deferasirox exhibits a very low affinity for Zn²⁺. Clinical and preclinical data indicate that Deferasirox administration does not lead to a significant or measurable increase in zinc excretion, suggesting minimal interference with zinc metabolism.
Visualization of Chelation Selectivity
The following diagram illustrates the primary chelation activity of Deferasirox and its relative interaction with other divalent metal ions.
Caption: Deferasirox's preferential binding to iron (Fe³⁺) over other divalent metals.
References
A Comparative Guide to Deferasirox: Reproducibility and Inter-Assay Variability in Focus
For researchers and drug development professionals engaged in the study of iron chelation therapies, understanding the reproducibility of experimental results and the inherent variability between different assays is paramount. This guide provides a comprehensive comparison of Deferasirox with its primary alternatives, Deferoxamine and Deferiprone, focusing on experimental data, detailed methodologies, and the impact on key cellular signaling pathways.
Comparative Analysis of Iron Chelators
The selection of an iron chelator for clinical or research purposes is often guided by a balance of efficacy, safety, and patient adherence. Deferasirox, an oral tridentate chelator, offers a convenient once-daily administration, which can improve patient compliance compared to the parenteral administration of Deferoxamine. Deferiprone is another orally active iron chelator.
The following table summarizes key quantitative data comparing Deferasirox, Deferoxamine, and Deferiprone based on clinical and experimental findings.
| Parameter | Deferasirox | Deferoxamine | Deferiprone |
| Route of Administration | Oral | Subcutaneous/Intravenous | Oral |
| Dosing Frequency | Once daily | 5-7 days/week | Three times daily |
| Half-life | 8-16 hours | Short | Short |
| Effect on Serum Ferritin | Significant reduction | Effective in reducing serum ferritin | Effective in reducing serum ferritin |
| Effect on Liver Iron Concentration (LIC) | Significant reduction | Effective in reducing LIC | Effective in reducing LIC |
| Adverse Events | Gastrointestinal disturbances, skin rash, increases in serum creatinine | Injection site reactions, auditory and visual toxicity | Agranulocytosis, gastrointestinal symptoms, arthralgia |
Inter-Assay Variability in Monitoring Iron Overload
The monitoring of iron overload is crucial for assessing the efficacy of chelation therapy. Serum ferritin is a commonly used biomarker for this purpose. However, it is important to recognize that significant inter-assay variability exists among different immunoassay platforms for measuring serum ferritin. Studies have shown that ferritin results can be consistently higher with one assay compared to another, with biases that can be as high as 49%. This variability can impact clinical decision-making and the interpretation of experimental data. Therefore, it is recommended that for longitudinal monitoring, the same assay platform be used consistently.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable scientific research. Below are methodologies for the quantification of Deferasirox in biological samples and the measurement of serum ferritin, a key pharmacodynamic marker.
Quantification of Deferasirox in Plasma by High-Performance Liquid Chromatography (HPLC)
This method is adapted from validated procedures for the determination of Deferasirox in biological fluids.
1. Sample Preparation:
- To 500 µL of plasma, add an internal standard (e.g., a structural analog of Deferasirox).
- Precipitate proteins by adding 1 mL of acetonitrile.
- Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v), with the aqueous phase adjusted to pH 3 with phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 247 nm.
- Injection Volume: 20 µL.
3. Quantification:
- Construct a calibration curve using known concentrations of Deferasirox.
- The concentration of Deferasirox in the plasma samples is determined by comparing the peak area ratio of Deferasirox to the internal standard against the calibration curve.
Measurement of Serum Ferritin by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a standard sandwich ELISA for the quantification of ferritin.
1. Plate Preparation:
- Coat a 96-well microplate with a capture antibody specific for ferritin (e.g., goat anti-ferritin polyclonal antibody) overnight at 4°C.
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
2. Assay Procedure:
- Add 100 µL of standards, controls, and diluted serum samples to the wells and incubate for 2 hours at room temperature.
- Wash the plate.
- Add 100 µL of a detection antibody (e.g., biotinylated rabbit anti-ferritin polyclonal antibody) and incubate for 1 hour at room temperature.
- Wash the plate.
- Add 100 µL of streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.
- Wash the plate.
- Add 100 µL of a TMB substrate solution and incubate in the dark for 15-30 minutes.
- Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M H₂SO₄).
3. Data Analysis:
- Read the absorbance at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance versus the concentration of the ferritin standards.
- Determine the concentration of ferritin in the samples from the standard curve.
Impact on Cellular Signaling Pathways
Beyond its primary role in iron chelation, Deferasirox has been shown to modulate key cellular signaling pathways, which may contribute to its therapeutic effects and potential off-target activities.
Deferasirox and the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in inflammation, immunity, and cell survival. Studies have demonstrated that Deferasirox can act as a potent inhibitor of the NF-κB pathway. This inhibition appears to be independent of its iron-chelating activity, suggesting a distinct molecular mechanism. In contrast, Deferoxamine has been shown to increase TNF-α-dependent NF-κB signaling in some cancer cells. This differential effect on a crucial inflammatory pathway highlights a significant point of divergence between these two iron chelators.
Figure 1. Deferasirox-mediated inhibition of the NF-κB signaling pathway.
Deferasirox and the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Research has shown that Deferasirox can repress mTOR signaling. This effect is mediated by the enhanced expression of REDD1, a known inhibitor of the mTOR complex 1 (mTORC1). The downregulation of mTOR signaling by Deferasirox may contribute to its observed anti-proliferative effects in certain cancer cell lines.
Figure 2. Deferasirox-mediated repression of the mTOR signaling pathway via REDD1.
Conclusion
The choice of an iron chelator in a research or clinical setting has significant implications for experimental outcomes and patient management. Deferasirox offers a convenient oral dosing regimen but exhibits a distinct profile of off-target effects on cellular signaling pathways compared to older chelators like Deferoxamine. Furthermore, the inherent variability in assays used to monitor treatment efficacy, such as serum ferritin immunoassays, necessitates careful consideration and consistency in experimental design. A thorough understanding of these factors is essential for the reproducible and accurate assessment of Deferasirox and other iron chelation therapies.
Deferasirox vs. Other Iron Chelators: A Comparative Analysis of Cellular Permeability
For Immediate Release
A deep dive into the cellular transport dynamics of leading iron chelators reveals significant differences in permeability, with deferasirox demonstrating superior transport characteristics compared to older agents. This guide provides a comparative analysis of the cellular permeability of deferasirox against other common iron chelators, supported by experimental data, for researchers, scientists, and drug development professionals.
The ability of an iron chelator to effectively cross cellular membranes is a critical determinant of its therapeutic efficacy in managing iron overload. This report synthesizes available data on the cellular permeability of three prominent iron chelators: deferasirox, deferiprone, and deferoxamine. The findings consistently indicate that deferasirox's physicochemical properties contribute to its enhanced cellular uptake, a key factor in its clinical utility.
Quantitative Comparison of Cellular Permeability
A key study established a clear rank order of permeability for several iron chelators in Caco-2 cells, demonstrating the superior permeability of the more lipophilic, orally active agents compared to the hydrophilic predecessor, deferoxamine[1][2].
| Iron Chelator | Chemical Class | Primary Route of Administration | Relative Permeability Ranking (Caco-2) | Apparent Permeability Coefficient (Papp) (cm/s) |
| Deferasirox | Tridentate | Oral | High | 1.66 ± 0.13 x 10⁻⁵[2] |
| Deferiprone | Bidentate | Oral | Moderate to High | Not explicitly quantified in the same study |
| Deferoxamine | Hexadentate | Parenteral | Low | Not explicitly quantified in the same study |
Table 1: Comparative Cellular Permeability of Iron Chelators. The relative permeability is based on a direct comparison in Caco-2 cells, where a higher ranking indicates greater permeability[1][2]. The Papp value for deferasirox is from a specific Caco-2 cell transport study[2].
The data underscores that deferasirox and deferiprone, both orally administered, exhibit significantly greater membrane permeability than the parenterally administered deferoxamine. This difference is largely attributed to their higher lipophilicity, which facilitates passive diffusion across the lipid bilayer of cell membranes.
Experimental Protocols: Caco-2 Permeability Assay
The following protocol provides a detailed methodology for assessing the cellular permeability of iron chelators using the Caco-2 cell model, a standard in vitro method for predicting human drug absorption.
Objective: To determine the apparent permeability coefficient (Papp) of iron chelators across a Caco-2 cell monolayer.
Materials and Methods:
-
Cell Culture: Caco-2 cells are cultured on semipermeable filter supports in a transwell plate system for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions, mimicking the intestinal barrier.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is verified before and during the experiment by measuring the transepithelial electrical resistance (TEER). A high TEER value is indicative of a confluent and intact monolayer.
-
Transport Buffer: A physiologically relevant buffer, such as Hanks' Balanced Salt Solution (HBSS), is used for the transport studies. The pH is typically maintained at 6.5 in the apical (donor) compartment and 7.4 in the basolateral (receiver) compartment to simulate the pH gradient of the human intestine.
-
Dosing and Sampling:
-
The iron chelator solution at a known concentration is added to the apical side of the cell monolayer.
-
At predetermined time intervals, samples are collected from the basolateral side.
-
The volume removed is replaced with fresh, pre-warmed transport buffer to maintain sink conditions.
-
-
Quantification: The concentration of the iron chelator in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow of a typical Caco-2 cell permeability assay.
Caption: Workflow of a Caco-2 cell permeability assay.
Cellular Uptake Mechanism
The enhanced permeability of deferasirox is primarily attributed to its lipophilic nature, which allows for efficient passive diffusion across the phospholipid bilayer of intestinal epithelial cells. This mechanism of transport does not typically involve specific signaling pathways but is rather governed by the physicochemical properties of the molecule, such as its partition coefficient and molecular size. In contrast, the hydrophilic nature of deferoxamine hinders its ability to passively cross cell membranes, necessitating parenteral administration.
References
A Comparative Analysis of the Antioxidant Properties of Deferasirox and Deferiprone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two clinically important iron chelators, Deferasirox (DFX) and Deferiprone (DFP). The information presented is based on available experimental data to assist researchers in evaluating their potential applications beyond iron chelation.
Core Antioxidant Mechanisms
Both Deferasirox and Deferiprone exert their primary antioxidant effects through their high affinity for iron. By chelating excess iron, they prevent its participation in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals, a key contributor to oxidative stress.[1][2][3][4][5][6][7]
Deferiprone (DFP) , a bidentate chelator, effectively reduces the labile iron pool within cells.[1] This intracellular action is crucial in mitigating iron-induced oxidative damage.[1]
Deferasirox (DFX) , a tridentate chelator, also demonstrates significant antioxidant activity by reducing both intracellular and extracellular toxic iron species.[2][5] Beyond simple iron chelation, Deferasirox has been shown to inhibit the NF-κB signaling pathway and reduce reactive oxygen species (ROS) production by neutrophils, suggesting a broader mechanism of antioxidant and anti-inflammatory action.[3][7]
Quantitative Comparison of Antioxidant Activity
The following table summarizes the comparative antioxidant performance of Deferasirox and Deferiprone in various in vitro experimental models.
| Experimental Model | Parameter Measured | Deferasirox (DFX) Performance | Deferiprone (DFP) Performance | Reference |
| Linoleic Acid Peroxidation | Inhibition of lipid peroxidation | Inhibits peroxidation by a factor of ~6 (with iron) and ~3 (with copper). | Significantly more efficient, inhibiting peroxidation by a factor of ~500 under similar conditions. | [1] |
| Ascorbic Acid Oxidation | Reduction in the rate of iron-induced oxidation | Highly effective, reducing the reaction rate by approximately 100-fold. | Not directly compared in this study, but known to have antioxidant effects. | [1] |
| Dihydropyridine (DHP) Oxidation | Inhibition of iron and copper-induced oxidation | Effectively inhibits DHP oxidation, with higher efficiency against iron-induced oxidation. | Not directly compared in this study. | [1] |
| DPPH Radical Scavenging | IC50 Value | Not available in direct comparative studies. | IC50 = 27.2 ± 1.3 μM | [4] |
| ABTS Radical Scavenging | IC50 Value | Not available in direct comparative studies. | Lower activity compared to a DFP-Resveratrol hybrid. | [4] |
Signaling Pathway Modulation
Deferasirox and the NF-κB Pathway
Deferasirox has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. This inhibition is observed in myelodysplastic cells and leukemia cell lines and appears to be independent of its iron chelation activity.[3] In contrast, Deferiprone does not exhibit this inhibitory effect on NF-κB.[3]
Caption: Deferasirox inhibits the NF-κB signaling pathway.
Deferasirox and the mTOR Pathway
Deferasirox has also been found to repress signaling through the mammalian target of rapamycin (mTOR) pathway in myeloid leukemia cells. This effect is mediated by enhancing the expression of REDD1, a negative regulator of mTOR.
Caption: Deferasirox represses mTOR signaling via REDD1.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Linoleic Acid Peroxidation Assay
This assay evaluates the ability of the chelators to inhibit the oxidation of linoleic acid, a model for lipid peroxidation.
-
Reaction Mixture Preparation: A solution containing linoleic acid (e.g., 3.5 mM) is prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to form micelles.
-
Initiation of Peroxidation: Peroxidation is initiated by adding a pro-oxidant system, such as ferrous sulfate (FeSO₄, e.g., 0.1 mM) and hydrogen peroxide (H₂O₂, e.g., 0.5 M).
-
Incubation with Chelators: The reaction is carried out in the absence and presence of Deferasirox or Deferiprone at specified concentrations (e.g., 2 mM).
-
Monitoring: The kinetics of the peroxidation reaction are monitored over time (e.g., 24 hours) at room temperature. The decay of the integral intensity of specific proton signals of linoleic acid (e.g., at 2.7 ppm and 0.9 ppm) is measured using ¹H-NMR spectroscopy.[1]
-
Data Analysis: The rate of peroxidation is calculated from the change in the NMR signal intensity over time. The inhibitory effect of the chelators is expressed as the factor by which the reaction rate is reduced compared to the control.[1]
Ascorbic Acid Oxidation Assay
This assay measures the inhibition of iron-catalyzed ascorbic acid oxidation.
-
Reaction Mixture Preparation: A solution of ascorbic acid (e.g., 0.1 mM) is prepared in ethanol.
-
Initiation of Oxidation: Oxidation is initiated by the addition of an iron salt, such as ferric chloride (FeCl₃, e.g., 0.05 mM).
-
Incubation with Chelators: The reaction is performed in the absence and presence of varying concentrations of Deferasirox (e.g., 0.05 mM and 0.1 mM).
-
Monitoring: The oxidation of ascorbic acid is monitored by measuring the decrease in its optical density at its absorption maximum (e.g., 262 nm) over time using a UV-Vis spectrophotometer.[8]
-
Data Analysis: The rate of oxidation is determined from the change in absorbance over time. The antioxidant activity of the chelator is quantified by the reduction in the reaction rate.[8]
Dihydropyridine (DHP) Oxidation Assay
This assay assesses the protective effect of the chelators against the oxidation of DHP, an analog of the cellular reductant NADH.
-
Reaction Mixture Preparation: A reaction mixture is prepared in deuterated methanol containing DHP (e.g., 5 mM), hydrogen peroxide (e.g., 0.2 M), and either ferric chloride or cupric chloride (e.g., 0.2 mM).
-
Incubation with Chelator: The reaction is conducted in the absence and presence of Deferasirox (e.g., 2 mM).
-
Initiation and Incubation: The reaction is initiated by the addition of the metal salt. The samples are incubated at a controlled temperature (e.g., 278 K) in the dark to prevent autoxidation of DHP.
-
Monitoring: The degradation of DHP is measured at different time points (e.g., 15 hours and 2.5 days) by monitoring the changes in the integral signal intensity of DHP protons using ¹H-NMR spectroscopy.[2]
-
Data Analysis: The fraction of degraded DHP is calculated from the NMR spectra to determine the inhibitory effect of the chelator.[2]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative analysis of the antioxidant properties of iron chelators.
Caption: General workflow for comparing antioxidant properties.
Conclusion
Both Deferasirox and Deferiprone are effective iron chelators with significant antioxidant properties. Deferiprone demonstrates superior efficacy in inhibiting lipid peroxidation in the studied model.[1] Conversely, Deferasirox shows very high efficiency in preventing iron-induced ascorbic acid oxidation.[1] A key differentiator is the ability of Deferasirox to modulate specific signaling pathways like NF-κB and mTOR, suggesting a broader biological activity profile that could be advantageous in conditions with an inflammatory component. The choice between these chelators for applications leveraging their antioxidant properties should be guided by the specific pathological context and the desired mechanism of action.
References
- 1. Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deferasirox is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferiprone–resveratrol hybrid attenuates iron accumulation, oxidative stress, and antioxidant defenses in iron-loaded human Huh7 hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferasirox, an iron chelator, impacts myeloid differentiation by modulating NF-kB activity via mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Deferasirox (Fe3+ chelate): A Guide for Laboratory Professionals
Effective management and disposal of Deferasirox are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a pharmacologically active chelating agent, Deferasirox and its associated waste require handling as hazardous material. This guide provides essential, step-by-step procedures for its proper disposal in a research environment.
Hazard Identification and Regulatory Overview
Deferasirox is classified as a hazardous substance. Key safety considerations from its Safety Data Sheet (SDS) include:
-
Health Hazards: Harmful if swallowed and may cause damage to organs, specifically the kidney and liver, through prolonged or repeated exposure.[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2] It is designated as an environmentally hazardous substance for transportation (UN3077).[1][3]
-
Regulatory Framework: The disposal of Deferasirox is governed by stringent regulations. In the United States, this falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5][6] It is the responsibility of the user to correctly classify the material as hazardous waste at the time of disposal.[3] All disposal activities must comply with applicable local, state, and federal regulations.[1][3][7]
Standard Operating Procedure for Deferasirox Disposal
Follow these procedural steps to ensure the safe and compliant disposal of all Deferasirox-related waste streams.
Step 1: Consult Safety Resources and Institutional Protocols Before beginning any disposal process, thoroughly review the manufacturer's Safety Data Sheet (SDS), specifically Section 13 for disposal considerations.[8][9] Crucially, contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste disposal company. They will provide specific guidance on waste codes and institutional procedures.[1][3][9]
Step 2: Segregate and Contain Waste Proper segregation is fundamental to safe laboratory waste management.[10]
-
DO NOT dispose of Deferasirox powder, solutions, or contaminated materials in the regular trash or pour them down the drain.[6][11]
-
Establish a dedicated, clearly labeled hazardous waste container for all Deferasirox waste.[9][12]
-
The container must be leak-proof, compatible with the chemical, and kept tightly sealed when not in immediate use.[11][12]
Step 3: Manage Different Deferasirox Waste Streams
-
Unused or Expired Deferasirox: This material must be disposed of as hazardous pharmaceutical waste.[4][5]
-
Contaminated Laboratory Consumables: Any items that have come into contact with Deferasirox, such as gloves, pipette tips, vials, and bench paper, are considered contaminated and must be placed in the designated hazardous waste container.[3][4]
-
Empty Containers: Product containers, even when empty, may retain hazardous residues and must be handled as hazardous waste.[1][3] Follow all label warnings.[1][3] Under RCRA, a container is only considered "empty" if specific, stringent criteria are met, which may include triple-rinsing with the rinsate collected as hazardous waste.[11] It is safest to manage all Deferasirox containers as hazardous waste unless explicitly advised otherwise by your EHS department.
Step 4: Arrange for Professional Disposal All generated Deferasirox waste must be collected and disposed of by a licensed, reputable hazardous waste management company.[9][10] This ensures that the waste is transported and treated in full compliance with EPA, Department of Transportation (DOT), and other relevant regulations.[5] The standard final disposal method for this type of waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[2]
Data Presentation: Deferasirox Waste Management Summary
The following table summarizes the disposal pathways for different Deferasirox waste streams.
| Waste Stream | Handling and Segregation | Recommended Disposal Method | Key Regulatory Compliance |
| Unused/Expired Deferasirox | Segregate as hazardous pharmaceutical waste in a dedicated, sealed, and clearly labeled container. | Collection and incineration by a licensed hazardous waste vendor. | EPA (RCRA), DOT, State/Local Regulations |
| Contaminated Lab Consumables | Collect in the same designated hazardous waste container as the primary chemical waste. | Collection and incineration by a licensed hazardous waste vendor. | EPA (RCRA), DOT, State/Local Regulations |
| Empty Deferasirox Containers | Treat as hazardous waste. Keep sealed and stored in the hazardous waste accumulation area. | Collection and disposal by a licensed hazardous waste vendor. | EPA (RCRA), DOT, State/Local Regulations |
| Aqueous Waste/Rinsate | Collect as aqueous hazardous waste. Do not dispose of down the drain. | Collection and disposal by a licensed hazardous waste vendor. | EPA (RCRA), DOT, State/Local Regulations |
Visualization: Deferasirox Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Deferasirox waste in a laboratory setting.
Caption: Workflow for the compliant disposal of Deferasirox waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. biosynth.com [biosynth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
